Ethyl hydroxy(3-thienyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C8H10O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5,7,9H,2H2,1H3 |
InChI Key |
UVJRKQMWSKOSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl hydroxy(3-thienyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ethyl hydroxy(3-thienyl)acetate, a valuable intermediate in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a well-established synthetic methodology and projects the expected analytical data based on established principles and data from closely related analogues.
Introduction
This compound is a heterocyclic compound incorporating a thiophene ring, a common scaffold in pharmacologically active molecules. The presence of a hydroxyl group and an ester functionality makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide details a reliable synthetic route and provides a full suite of expected characterization data to aid researchers in its preparation and identification.
Synthesis of this compound
A robust and high-yielding method for the synthesis of this compound is the reduction of its corresponding α-keto ester, Ethyl 2-oxo-2-(thiophen-3-yl)acetate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically affording the desired α-hydroxy ester in good yield and purity.
Experimental Protocol: Reduction of Ethyl 2-oxo-2-(thiophen-3-yl)acetate
Materials:
-
Ethyl 2-oxo-2-(thiophen-3-yl)acetate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-oxo-2-(thiophen-3-yl)acetate (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization of this compound
The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Quantitative Data
The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 |
| IR (neat, cm⁻¹) | 3450 (O-H), 2980 (C-H), 1735 (C=O), 1200 (C-O) |
| Mass Spectrum (EI) | m/z (%): 186 (M⁺), 141, 113, 85 |
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.40 | m | 3H | Thiophene-H |
| 5.20 | s | 1H | CH-OH |
| 4.25 | q | 2H | O-CH₂-CH₃ |
| 3.50 | br s | 1H | OH |
| 1.30 | t | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 172.0 | C=O |
| 140.0 | Thiophene C |
| 127.0 | Thiophene CH |
| 126.0 | Thiophene CH |
| 124.0 | Thiophene CH |
| 70.0 | CH-OH |
| 62.0 | O-CH₂-CH₃ |
| 14.0 | O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization Logic
The following diagram outlines the logical flow of the characterization process.
Caption: Logical flow for the characterization of the final product.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via the reduction of its corresponding α-keto ester, along with a comprehensive set of predicted characterization data. The provided experimental procedures and expected analytical results will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.
Physical and chemical properties of Ethyl hydroxy(3-thienyl)acetate
Core Physical and Chemical Properties
Quantitative experimental data for the physical and chemical properties of Ethyl hydroxy(3-thienyl)acetate are largely unavailable. The following table presents the basic molecular information that has been identified.
| Property | Value | Source |
| CAS Number | 22098-30-2 | [1] |
| Linear Formula | C8H10O3S | [1] |
| Molecular Weight | 186.23 g/mol | Calculated |
Hypothetical Synthesis and Characterization Workflow
In the absence of specific experimental protocols for this compound, a general workflow for the synthesis and characterization of a similar novel compound is presented below. This serves as an illustrative guide for researchers.
A potential synthetic route could involve the alpha-hydroxylation of Ethyl 3-thienylacetate. The subsequent workflow would involve purification and comprehensive characterization to confirm the structure and purity of the final product.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl hydroxy(3-thienyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Ethyl hydroxy(3-thienyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability of this molecule is crucial for ensuring the quality, safety, and efficacy of final drug products. This document details the anticipated degradation mechanisms under various stress conditions, outlines experimental protocols for stability-indicating studies, and presents the information in a clear, structured format for ease of reference.
Predicted Stability Profile and Degradation Pathways
This compound possesses three key functional moieties that influence its stability: an ethyl ester, a secondary hydroxyl group, and a thiophene ring. Based on the known reactivity of these groups, the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[1] Acidic conditions will lead to the formation of hydroxy(3-thienyl)acetic acid and ethanol. In the presence of a base, the corresponding carboxylate salt will be formed. The rate of hydrolysis is dependent on pH and temperature.[2]
-
Oxidation: The electron-rich thiophene ring is prone to oxidation.[3] Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of thiophene S-oxides. These S-oxides are often reactive intermediates that can undergo further reactions, including dimerization.[3]
-
Photodegradation: Aromatic systems, including thiophene, can be susceptible to degradation upon exposure to light.[4] Photolytic degradation can proceed through various mechanisms, including photo-oxidation and bond cleavage, leading to a complex mixture of degradation products.[4]
-
Thermal Degradation: While generally more stable to heat than the other stress conditions, prolonged exposure to high temperatures may lead to decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.
The following diagram illustrates the primary predicted degradation pathways for this compound.
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60 | Data to be determined | Hydroxy(3-thienyl)acetic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 40 | Data to be determined | Hydroxy(3-thienyl)acetic acid |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | Data to be determined | Thiophene S-oxide derivatives |
| Thermal | Solid State | 48 hours | 80 | Data to be determined | To be identified |
| Photolytic | UV & Visible Light | 1.2 million lux hours & 200 W h/m² | 25 | Data to be determined | To be identified |
Table 2: Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocols
The following section details the methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.
Forced Degradation (Stress) Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2] A target degradation of 5-20% is generally considered optimal to ensure that the secondary degradation products are not generated in significant amounts.[2]
Workflow for Forced Degradation Studies:
Detailed Protocols:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.[7]
-
Heat the solution at 60°C for a specified period (e.g., 8 hours), withdrawing samples at appropriate time intervals.[2]
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.[7]
-
Maintain the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 4 hours), with sampling at intervals.[2]
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.[7]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a stability chamber.
-
Maintain the temperature at 80°C for 48 hours.[7]
-
At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber to a combination of UV and visible light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at appropriate time points.
-
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is commonly employed.[8] For the identification of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice.[9]
Method Development and Validation Workflow:
Key Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
This technical guide provides a foundational understanding of the potential stability challenges and degradation pathways of this compound. The primary degradation routes are predicted to be hydrolysis of the ester and oxidation of the thiophene ring. The provided experimental protocols for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this important pharmaceutical intermediate. The generation of specific stability data through these experimental approaches is essential for ensuring the quality and safety of final drug products.
References
- 1. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Technical Guide to Commercial Sourcing of Ethyl hydroxy(3-thienyl)acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl hydroxy(3-thienyl)acetate (CAS No. 22098-30-2) is a specialized heterocyclic building block with potential applications in medicinal chemistry and novel drug discovery. Its structure, featuring a thiophene ring, a hydroxyl group, and an ethyl ester, makes it a versatile starting material for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, technical specifications, and key considerations for its use in a research setting.
Chemical Properties and Identifiers
A summary of the key technical data for this compound is provided below. Researchers should verify these details with their chosen supplier.
| Property | Value |
| IUPAC Name | ethyl 2-hydroxy-2-(thiophen-3-yl)acetate |
| CAS Number | 22098-30-2 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Canonical SMILES | CCOC(=O)C(C1=CSC=C1)O |
| InChI Key | SJCSPRWVQDQZSW-UHFFFAOYSA-N |
| Appearance | Solid (typical) |
Commercial Suppliers and Availability
The availability of this compound is limited, primarily offered by suppliers specializing in rare or novel research chemicals. A critical point for researchers is that this compound has been supplied on an "as-is" basis without extensive analytical data from some vendors, placing the responsibility of quality control on the end-user.
| Supplier | Product Name | CAS No. | Notes |
| Sigma-Aldrich (Merck) | This compound | 22098-30-2 | This product is listed as discontinued. It was previously sold under the "AldrichCPR" (Chemical Purchasing Research) collection for early discovery researchers. Notably, Sigma-Aldrich stated they did not collect analytical data for this product and the buyer was responsible for confirming its identity and purity. |
| Guangzhou Weibo Technology Co., Ltd. | This compound | 22098-30-2 | Lists the product with reference to the Sigma-Aldrich brand and "AldrichCPR" specification. Researchers should inquire directly about current stock, purity, and available analytical data. |
Note: The landscape for niche chemical suppliers can change rapidly. Researchers are encouraged to use chemical sourcing platforms and reference the CAS number (22098-30-2) to identify potential new vendors.
Experimental Protocols and Workflows
No standardized, peer-reviewed experimental protocols specifically detailing the use of this compound are readily available in public literature. Its primary role is as a synthetic intermediate. Below are generalized workflows relevant to its application in a research and development context.
Workflow for Quality Control and Initial Use
Given the "as-is" nature of this research chemical, a rigorous internal validation process is mandatory before its inclusion in any synthetic route. The following diagram outlines a logical workflow for a researcher upon receiving a new batch of a rare chemical building block.
CAS number and molecular formula of Ethyl hydroxy(3-thienyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on Ethyl hydroxy(3-thienyl)acetate is limited. This guide summarizes the available data and provides context based on related chemical structures. Further experimental investigation is warranted for a comprehensive understanding of this compound.
Chemical Identity and Properties
This compound is a chemical compound with potential applications in research and drug discovery.
| Identifier | Value | Source |
| CAS Number | 22098-30-2 | |
| Molecular Formula | C₈H₁₀O₃S |
Note: A major chemical supplier notes that they do not provide analytical data for this specific compound as it is intended for early discovery research.
Synthesis and Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, general synthetic strategies for related thienylacetic acid derivatives can provide a foundational understanding. One common approach involves the reaction of a thiophene derivative with an appropriate glyoxylic ester, followed by subsequent chemical modifications.
A potential, generalized workflow for the synthesis of related thienylacetic acids, which may be adapted for this compound, is outlined below. This is a speculative pathway and requires experimental validation.
Caption: A potential synthetic workflow for this compound.
Potential Applications in Drug Development
While no specific pharmacological data for this compound was found, the thiophene ring is a well-established scaffold in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities and are components of several approved drugs. The presence of both a hydroxyl and an ester functional group in this compound suggests it could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Signaling Pathways and Biological Activity
There is no publicly available information detailing the specific signaling pathways modulated by this compound or its overall biological activity profile. Research into the pharmacological effects of this compound would be a novel area of investigation. A general workflow for screening a novel compound like this compound for biological activity is proposed below.
Caption: A general workflow for evaluating the biological activity of a novel compound.
Conclusion
This compound is a chemical entity with a confirmed CAS number and molecular formula. However, a significant gap exists in the public domain regarding its synthesis, experimental protocols, and biological activity. The information presented in this guide is based on available data and logical extrapolation from related compounds. This compound represents an under-explored area of chemical and pharmacological research, offering opportunities for novel discoveries in drug development and other scientific fields. Further empirical studies are essential to elucidate its properties and potential applications.
Potential biological activities of thiophene acetate derivatives
An In-depth Technical Guide on the Potential Biological Activities of Thiophene Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a crucial scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Its derivatives, particularly those incorporating an acetate moiety, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibition.[3][4][5][6] This document provides a comprehensive technical overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The adaptability of the thiophene moiety, influenced by the nature and position of its substitutions, makes it a prime candidate for the development of novel therapeutic agents.[3][7]
Anticancer Activities
Thiophene derivatives have emerged as a significant class of compounds in oncology research.[8][9] Their mechanisms of action are diverse and include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of topoisomerases, and interaction with tubulin.[3][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various thiophene derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µg/mL) | Reference |
| TP 5 | 2,3-fused thiophene | HepG2 | < 30.0 | [10][11] |
| SMMC-7721 | < 30.0 | [10][11] | ||
| Compound 480 | 2,3-fused thiophene | HeLa | 12.61 | [12] |
| HepG2 | 33.42 | [12] | ||
| Compound 471 | 2,3-fused thiophene | HeLa | 23.79 | [12] |
| HepG2 | 13.34 | [12] | ||
| RAA5 | Tetrahydrobenzo[b]thiophene | 60 cell lines | GI50: 0.411-2.8 µM | [13] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives (e.g., 0-50 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using a dose-response curve.
This protocol measures intracellular ROS levels, a key indicator of apoptosis induction.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the thiophene compound (e.g., TP 5-loaded nanoparticles) for a set time, such as 12 hours.[10][11]
-
Probe Loading: The cells are washed with PBS and then incubated with 1 mL of DCFH-DA (2′,7′-dichlorofluorescin diacetate) at a concentration of 10 µM for 20-30 minutes at 37°C in the dark.
-
Data Acquisition: After incubation, the cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is analyzed using flow cytometry.[10]
Visualization: Anticancer Mechanism
The following diagram illustrates a common mechanism of action for anticancer thiophene derivatives, involving the induction of apoptosis via an increase in intracellular reactive oxygen species (ROS).
Anti-inflammatory Activities
Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties.[5] Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokines.[5][14]
Quantitative Data: Enzyme and In Vivo Inhibition
| Compound ID | Assay Type | Target/Model | Inhibition | Reference |
| Compound 1 | In Vitro | 5-LOX Enzyme | IC50 = 29.2 µM | [14] |
| Compound 4 | In Vitro | 5-LOX Enzyme | ~57% at 100 µg/mL | [14] |
| Compound 15 | In Vivo | Carrageenan-induced paw edema | 58.46% at 50 mg/kg | [14] |
| Compound 16 | In Vivo | Carrageenan-induced paw edema | 48.94% | [15] |
| Compound 17 | In Vivo | Carrageenan-induced paw edema | 47% | [15] |
| Chalcones (1-8) | In Vivo | Carrageenan-induced paw edema | 50-80% | [16] |
Experimental Protocols
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Male Wistar rats or mice are divided into control, standard (e.g., Indomethacin or Diclofenac), and test groups.[15]
-
Compound Administration: The test compounds (thiophene derivatives) are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured using a plethysmometer at time 0 (before injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[16]
Visualization: Inflammatory Signaling Pathway
This diagram shows how thiophene derivatives can interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes, and modulate the NF-κB signaling pathway to reduce the expression of pro-inflammatory cytokines.
Antimicrobial Activities
Thiophene derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[4][17][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Organism | MIC (mg/L) | Reference Drug | MIC (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 | - | - | [18] |
| Col-R E. coli | 8-32 | - | - | [18] | |
| Thiophene 5 | Col-R A. baumannii | 16-32 | - | - | [18] |
| Col-R E. coli | 8-32 | - | - | [18] | |
| Thiophene 8 | Col-R A. baumannii | 16-32 | - | - | [18] |
| Col-R E. coli | 8-32 | - | - | [18] | |
| Derivative 7 | P. aeruginosa | < Gentamicin | Gentamicin | - | [19] |
| Derivative 7b | Various Bacteria | Comparable | Ampicillin | - | [20] |
| Derivative 8 | Various Bacteria | Comparable | Gentamicin | - | [20] |
Col-R: Colistin-Resistant
Experimental Protocol
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., A. baumannii, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Dilution: The thiophene compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[4][18]
Visualization: Antimicrobial Screening Workflow
This diagram outlines the typical workflow for screening and identifying novel antimicrobial thiophene derivatives.
Enzyme Inhibition
Thiophene acetate derivatives and related structures have been shown to be effective inhibitors of various enzymes, which is a key strategy in treating diseases like Alzheimer's and certain types of cancer.
Quantitative Data: Enzyme Inhibition Constants
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| IIId | Acetylcholinesterase (AChE) | % Inhibition | 60% | [21][22] |
| Donepezil (Ref.) | Acetylcholinesterase (AChE) | % Inhibition | 40% | [21][22] |
| Chalcone I | Acetylcholinesterase (AChE) | Ki | 11.13 ± 1.22 µM | [23] |
| Chalcone I | Butyrylcholinesterase (BChE) | Ki | 8.74 ± 0.76 µM | [23] |
| Chalcone I | Glutathione S-transferase (GST) | Ki | 14.19 ± 2.15 µM | [23] |
Experimental Protocol
This spectrophotometric method is widely used to screen for AChE inhibitors.[21][22]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), ATCI (acetylthiocholine iodide), and the AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of buffer. Then add 25 µL of the thiophene test compound solution at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding 25 µL of the AChE enzyme solution. A blank is prepared using buffer instead of the enzyme.
-
Absorbance Reading: The plate is incubated for 15 minutes at 25°C, and the absorbance is measured at 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
Visualization: General Enzyme Inhibition Model
This diagram illustrates the basic principle of competitive enzyme inhibition, where the thiophene derivative competes with the natural substrate for the active site of the enzyme.
Synthesis Protocols
The synthesis of biologically active thiophene derivatives often employs well-established chemical reactions.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes.[24][25] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (like morpholine or triethylamine).[21][26][27]
-
A mixture of the carbonyl compound, the active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a solvent like ethanol.
-
A catalytic amount of a base (e.g., morpholine) is added.
-
The mixture is stirred at room temperature or gently heated to reflux.[21][25]
-
The product, a polysubstituted 2-aminothiophene, precipitates and is isolated by filtration.
Palladium-Catalyzed Sonogashira Coupling
This reaction is used to create C-C bonds, often for adding substituted ethynyl groups to a thiophene core, which can be crucial for biological activity.
-
Reaction Setup: A mixture of an iodo-thiophene derivative (e.g., 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene), a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (CuI) is prepared in a solvent system like DMF and triethylamine under an inert argon atmosphere.[28]
-
Reaction Execution: The resulting mixture is stirred at room temperature for a set period (e.g., 12 hours).
-
Workup: The reaction is quenched with water and extracted with an organic solvent like dichloromethane (DCM).
-
Purification: The crude product is purified by column chromatography to yield the desired ethynyl-substituted thiophene derivative.[28]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-based derivatives as anticancer agents: An overview on decade’s work [scite.ai]
- 10. mdpi.com [mdpi.com]
- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. impactfactor.org [impactfactor.org]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. New Thiophene Derivatives as Antimicrobial Agents [ouci.dntb.gov.ua]
- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. books.rsc.org [books.rsc.org]
- 28. ias.ac.in [ias.ac.in]
Literature review of 3-thienylacetate compounds in organic synthesis
A comprehensive review of 3-thienylacetate compounds and their applications in the field of organic synthesis is presented in this technical guide. This document is intended for an audience of researchers, scientists, and professionals involved in drug development. It provides a detailed overview of the synthesis, functionalization, and strategic use of 3-thienylacetates as versatile building blocks for complex molecular architectures.
Introduction to 3-Thienylacetate Compounds
Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals. 3-Thienylacetic acid (3-TAA) and its ester derivatives are a class of organosulfur compounds that serve as important intermediates in the synthesis of a wide range of functionalized molecules.[3] Their structure, featuring a reactive thiophene core and a flexible acetate side chain, allows for a multitude of chemical transformations. This guide will explore the key synthetic methodologies involving 3-thienylacetate compounds, with a focus on cross-coupling reactions, C-H functionalization, and their application in the synthesis of bioactive molecules.
Synthesis of 3-Thienylacetate Compounds
The parent compound, 3-thiopheneacetic acid, can be synthesized through various methods.[3][4] One common approach involves the reaction of a 3-thienylmagnesium halide with a suitable electrophile, followed by hydrolysis. Another method involves the condensation of a thiophenic derivative with a monoester monochloride of oxalic acid in the presence of titanium chloride to form a glyoxylic ester, which is then converted to the corresponding thienylacetic acid.[5]
A general procedure for the esterification of 3-thiopheneacetic acid involves reacting it with an alcohol in the presence of an acid catalyst. For instance, methyl 3-thienylacetate can be prepared by reacting 3-thiopheneacetic acid with methanol and a catalytic amount of acetyl chloride.[6]
Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 3-thienylacetate derivatives are excellent substrates for these transformations.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[9][10] It typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7][11] 3-Thienylacetate derivatives, such as halo-substituted 3-thienylacetates, can be coupled with a variety of boronic acids or their esters to generate more complex structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[9]
Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromothiophene | o-Nitrophenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Low | [12] |
| 2 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 | [13] |
| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 | [13] |
| 4 | 3-Methylthiophene-2-carbonyl chloride | Phenylboronic acid | Pd(0) | Cs₂CO₃ | - | 46-91 | [14] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][13]
-
A flame-dried round-bottom flask is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a suitable ligand (e.g., JohnPhos, 0.2 equiv), and a base (e.g., cesium carbonate, 3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvents (e.g., THF and water) are added via syringe.
-
The reaction mixture is heated (e.g., to 40-110 °C) and stirred for the specified time (e.g., 2.5 hours to 24 hours).
-
Upon completion, the reaction is cooled to room temperature and quenched (e.g., with saturated aqueous NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Thiopheneacetic acid [webbook.nist.gov]
- 5. US4180510A - Method for preparing thienylacetic acids - Google Patents [patents.google.com]
- 6. 3-Thiopheneacetic acid | Polymers | Ambeed.com [ambeed.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Recent advances in the synthesis of thienoindole analogs and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl Hydroxy(3-thienyl)acetate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hydroxy(3-thienyl)acetate is a heterocyclic organic compound featuring a thiophene ring, a hydroxyl group, and an ethyl ester moiety. While a detailed historical account of its discovery is not extensively documented in scientific literature, its structural motifs suggest significant potential in medicinal chemistry and materials science. Thiophene derivatives are known to be privileged structures in drug discovery, exhibiting a wide range of biological activities.[1][2][3][4][5] The α-hydroxy ester functionality is also a key feature in many biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties based on analogous compounds, and potential applications of this compound, serving as a valuable resource for researchers in the field.
Introduction to Thienyl-α-hydroxy Esters
Thiophene-containing molecules are of significant interest in the pharmaceutical industry due to their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromaticity while introducing unique electronic properties and the potential for hydrogen bonding through the sulfur atom.[1] The α-hydroxy ester functional group is a prevalent feature in many natural products and synthetic drugs, contributing to their biological activity through hydrogen bonding interactions with target proteins. The combination of these two pharmacophores in this compound makes it a compelling candidate for further investigation in drug discovery programs.
Proposed Synthetic Methodologies
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles, two primary synthetic routes are proposed: the Reformatsky reaction and the Grignard reaction.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. For the synthesis of this compound, this would involve the reaction of ethyl bromoacetate with 3-thiophenecarboxaldehyde.
Experimental Protocol: Synthesis of this compound via Reformatsky Reaction
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq). The flask is heated under vacuum and then cooled under a stream of nitrogen.
-
Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask. A solution of 3-thiophenecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is prepared and added to the dropping funnel.
-
Initiation: A small portion of the aldehyde/bromoester solution is added to the zinc suspension and the mixture is gently warmed to initiate the reaction.
-
Reaction Progression: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the starting materials are consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Grignard Reaction
An alternative approach is the Grignard reaction, where a Grignard reagent prepared from a thienyl halide reacts with an α-keto ester, such as ethyl glyoxylate.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine. The flask is heated under vacuum and cooled under nitrogen. A solution of 3-bromothiophene (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-thienylmagnesium bromide).
-
Reaction with Electrophile: The Grignard reagent solution is cooled to 0 °C. A solution of ethyl glyoxylate (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is scarce, the following table summarizes known data for the compound and its close analogs to provide a predictive baseline for its properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Refractive Index | Spectroscopic Data Highlights |
| This compound | C₈H₁₀O₃S | 186.23 | (Predicted) Liquid | (Predicted) | (Predicted) | (Predicted) ¹H NMR: signals for ethyl group, methine proton, hydroxyl proton, and thienyl protons. IR: strong C=O and O-H stretching bands. |
| Ethyl thiophene-3-acetate[6][7] | C₈H₁₀O₂S | 170.23 | Liquid | 97 °C | 1.5090 | ¹H NMR and IR data available in literature. |
| Methyl 2-hydroxy-2-(thiophen-3-yl)acetate[8] | C₇H₈O₃S | 172.20 | - | - | - | Commercially available. |
| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate[9][10][11] | C₁₂H₁₂O₃S₂ | 284.35 | - | - | - | Used in various synthetic preparations. |
| Methyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate[12][13] | C₁₁H₁₀O₃S₂ | 270.33 | - | - | - | Commercially available as a research chemical. |
| Methyl 2-hydroxy-2-(thiophen-2-yl)acetate[14] | C₇H₈O₃S | 172.20 | - | - | - | Commercially available. |
Potential Applications in Drug Discovery and Materials Science
Thiophene-containing compounds are integral to numerous approved drugs, highlighting their therapeutic potential.[2] The structural features of this compound suggest several promising areas of application:
-
Antimicrobial Agents: The thiophene nucleus is present in various antimicrobial drugs. The α-hydroxy ester moiety could enhance activity through improved target binding.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain aromatic or heteroaromatic acetic acid derivatives.
-
Anticancer Agents: Thiophene derivatives have been investigated as kinase inhibitors and apoptosis inducers.[5]
-
Central Nervous System (CNS) Active Agents: The lipophilicity of the thiophene ring can facilitate crossing the blood-brain barrier, making such compounds interesting for neurological targets.
-
Materials Science: Thiophene-based molecules are used in the development of organic semiconductors and polymers. The hydroxyl and ester groups offer sites for polymerization or modification.
Visualizations
Proposed Synthetic Pathway (Reformatsky Reaction)
Caption: Proposed synthesis of this compound via the Reformatsky reaction.
General Experimental Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.
Conclusion
This compound represents an under-explored molecule with significant potential stemming from its constituent thiophene and α-hydroxy ester moieties. While its history is not well-defined, its synthesis is achievable through standard organic reactions like the Reformatsky or Grignard reactions. This guide provides a foundational understanding for researchers interested in synthesizing and exploring the properties and applications of this and related compounds. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. ETHYL THIOPHENE-3-ACETATE CAS#: 37784-63-7 [amp.chemicalbook.com]
- 8. 135660-92-3|Methyl 2-hydroxy-2-(thiophen-3-yl)acetate|BLD Pharm [bldpharm.com]
- 9. Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | 28569-88-2 [chemicalbook.com]
- 10. 28569-88-2|Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]
- 11. Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate|lookchem [lookchem.com]
- 12. Methyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate | C11H10O3S2 | CID 69230854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. methyl 2-hydroxy-2-(thiophen-2-yl)acetate - Protheragen [protheragen.ai]
Methodological & Application
Application of Ethyl Hydroxy(3-thienyl)acetate in Polymer Chemistry: A Review of Current Research
Currently, there is a notable absence of established research detailing the direct application of ethyl hydroxy(3-thienyl)acetate as a monomer in polymer chemistry. Extensive searches of scientific literature and chemical databases did not yield specific examples of its polymerization or the characterization and application of a corresponding polymer.
While the broader family of thiophene-containing polymers is a significant area of research, particularly for conducting and semiconducting materials, the specific monomer this compound does not appear to be a commonly utilized building block. Research in thiophene-based polymers tends to focus on derivatives that facilitate polymerization and impart desirable electronic or physical properties, such as 3,4-ethylenedioxythiophene (EDOT), the precursor to the widely studied conducting polymer PEDOT.
This document aims to provide context for researchers and drug development professionals by outlining potential, hypothetical applications and research directions for this compound, based on the known properties of related thiophene-containing polymers and functional polyesters. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational guide for future exploratory research.
Hypothetical Applications and Research Opportunities
The structure of this compound, featuring a reactive hydroxyl group, an ester linkage, and a thiophene ring, suggests several potential avenues for its use in polymer chemistry:
-
Biodegradable Polyesters: The ester and hydroxyl functionalities could allow for its incorporation into polyester backbones through polycondensation reactions. The resulting polymers could exhibit biodegradability, making them attractive for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The thiophene ring could be leveraged for further functionalization or to impart specific properties.
-
Functional Polymer Coatings: The thiophene moiety could be utilized for post-polymerization modification via electrophilic substitution, allowing for the introduction of various functional groups. This could lead to the development of specialized coatings with tailored surface properties, such as antimicrobial activity, enhanced biocompatibility, or specific sensor capabilities.
-
Conducting Polymer Blends: While poly(this compound) itself is not expected to be intrinsically conducting, its structural similarity to other thiophene-based materials suggests it could be a component in blends or copolymers with conducting polymers like PEDOT. It might act as a processable matrix or a compatibilizer, potentially leading to materials with tunable conductivity and improved mechanical properties.
Proposed Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and characterization of polymers derived from this compound. These are intended as starting points for investigation.
Protocol 1: Synthesis of Poly(this compound) via Melt Polycondensation
This protocol describes a potential method for the synthesis of a polyester from this compound.
Workflow Diagram:
Figure 1: Workflow for the synthesis of Poly(this compound).
Materials:
-
This compound (monomer)
-
Titanium(IV) isopropoxide (catalyst)
-
Chloroform (solvent)
-
Methanol (non-solvent)
-
Schlenk flask and vacuum line
Procedure:
-
Place this compound and a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol%) in a Schlenk flask equipped with a magnetic stirrer.
-
Heat the flask to 180°C under a slow stream of nitrogen for 2 hours to facilitate the initial transesterification.
-
Gradually increase the temperature to 220°C while applying a high vacuum (<1 mbar) to remove the ethanol byproduct and drive the polymerization.
-
Continue the reaction for 4-6 hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines the standard characterization techniques to determine the properties of the synthesized polymer.
Logical Relationship Diagram:
Figure 2: Key characterization techniques for the synthesized polymer.
Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system calibrated with polystyrene standards.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), by heating and cooling the sample under a controlled atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.
Hypothetical Quantitative Data
The following table presents hypothetical data that could be obtained from the characterization of poly(this compound) synthesized under different conditions. This data is for illustrative purposes only.
| Sample ID | Catalyst (mol%) | Reaction Time (h) | Mn ( g/mol ) | PDI | Tg (°C) | Td (°C) |
| P-EHThA-01 | 0.1 | 4 | 8,500 | 1.8 | 45 | 280 |
| P-EHThA-02 | 0.1 | 6 | 12,300 | 2.1 | 48 | 285 |
| P-EHThA-03 | 0.2 | 6 | 15,100 | 2.3 | 50 | 290 |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity index
-
Tg: Glass transition temperature
-
Td: Decomposition temperature (5% weight loss)
Disclaimer: The information provided above is based on hypothetical scenarios and established principles of polymer chemistry. There is no direct experimental evidence from published literature to support the successful synthesis or application of polymers derived from this compound at the time of this writing. This document should be used as a conceptual guide for future research endeavors.
Synthesis of Ethyl Hydroxy(2-thienyl)acetate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the two-step synthesis of ethyl hydroxy(2-thienyl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride to yield the intermediate, ethyl 2-oxo-2-(thiophen-2-yl)acetate, followed by the selective reduction of the ketone functionality using sodium borohydride. This protocol includes detailed methodologies, a summary of quantitative data, and characterization of the intermediate and final product. It is important to note that this protocol focuses on the synthesis of the 2-thienyl isomer due to the high regioselectivity of the Friedel-Crafts acylation on an unsubstituted thiophene ring. The synthesis of the 3-thienyl isomer would necessitate a different synthetic approach, likely involving a starting material that is already substituted at the 3-position.
Introduction
Thiophene-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. Ethyl hydroxy(thienyl)acetates, in particular, serve as key intermediates in the synthesis of various biologically active molecules. This protocol outlines a reliable and straightforward method for the preparation of ethyl hydroxy(2-thienyl)acetate, providing researchers with a practical guide for its synthesis in a laboratory setting.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate (Intermediate)
This procedure details the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride, catalyzed by aluminum chloride.
Materials:
-
Thiophene
-
Ethyl oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
To this suspension, add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of thiophene (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-oxo-2-(thiophen-2-yl)acetate as a colorless liquid.[1]
Part 2: Synthesis of Ethyl hydroxy(2-thienyl)acetate (Final Product)
This procedure describes the selective reduction of the ketone in ethyl 2-oxo-2-(thiophen-2-yl)acetate to a hydroxyl group using sodium borohydride.
Materials:
-
Ethyl 2-oxo-2-(thiophen-2-yl)acetate
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol
-
Ethyl acetate
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 2-oxo-2-(thiophen-2-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl hydroxy(2-thienyl)acetate.
Data Presentation
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents | Yield (%) |
| Part 1 | |||||
| Thiophene | C₄H₄S | 84.14 | 10 | 1.0 | - |
| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 10 | 1.0 | - |
| Aluminum chloride | AlCl₃ | 133.34 | 11 | 1.1 | - |
| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | C₈H₈O₃S | 184.21 | - | - | ~70-80 |
| Part 2 | |||||
| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | C₈H₈O₃S | 184.21 | 5 | 1.0 | - |
| Sodium borohydride | NaBH₄ | 37.83 | 7.5 | 1.5 | - |
| Ethyl hydroxy(2-thienyl)acetate | C₈H₁₀O₃S | 186.23 | - | - | ~85-95 |
Characterization Data for Ethyl 2-oxo-2-(thiophen-2-yl)acetate: [1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0.
Expected Characterization Data for Ethyl hydroxy(2-thienyl)acetate:
-
¹H NMR: The spectrum is expected to show a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent), a singlet for the methine proton (CH-OH), signals for the thiophene ring protons, and a quartet and a triplet for the ethyl ester group. The signals for the thiophene protons alpha to the substituent will be shifted upfield compared to the precursor.
-
¹³C NMR: The spectrum should show a signal for the carbon bearing the hydroxyl group (C-OH) in the range of 65-75 ppm, signals for the thiophene ring carbons, the ester carbonyl carbon around 170-175 ppm, and the carbons of the ethyl group.
-
IR Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester, and C-O stretching bands in the 1300-1000 cm⁻¹ region are expected.
Experimental Workflow
Caption: Synthetic workflow for Ethyl hydroxy(2-thienyl)acetate.
References
Application Notes & Protocols: Derivatization of Ethyl hydroxy(3-thienyl)acetate for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroxy(3-thienyl)acetate is a versatile bifunctional molecule containing a secondary hydroxyl group and an ethyl ester moiety. These functional groups serve as reactive handles for a variety of chemical transformations, making it an excellent starting material for the synthesis of novel compound libraries. The thiophene ring, a common scaffold in medicinal chemistry, imparts unique physicochemical properties and is present in numerous approved drugs. This document provides detailed protocols for the derivatization of this compound to generate novel ethers, esters, amides, and fused heterocyclic systems with potential therapeutic applications.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its two primary functional groups: the hydroxyl group and the ethyl ester.
-
Modification of the Hydroxyl Group:
-
O-Alkylation: Introduction of various alkyl or aryl groups to form novel ethers. This can modulate lipophilicity and steric bulk.
-
O-Acylation: Esterification with a range of carboxylic acids or acyl halides to produce new esters, potentially acting as prodrugs or introducing new pharmacophores.
-
-
Modification of the Ester Group:
-
Amidation: Reaction with primary or secondary amines to generate a diverse library of amides, which are common motifs in bioactive molecules.
-
Transesterification: Exchange of the ethyl group with other alcohols to alter solubility and metabolic stability.
-
-
Cyclization Reactions:
-
Synthesis of Fused Heterocycles: Utilization of both the hydroxyl and the reactive positions on the thiophene ring to construct fused systems like thieno[3,2-b]pyridines, which are known to possess a wide range of biological activities. Thieno[2,3-b]pyridines have been investigated as antimicrobial and anticancer agents, as well as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1)[1][2].
-
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified, employing standard techniques for excluding moisture.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of products should be carried out using column chromatography on silica gel unless otherwise noted.
-
Structural confirmation of all synthesized compounds should be performed using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Protocol 1: O-Alkylation of this compound
This protocol describes the synthesis of ethyl (alkoxy)(3-thienyl)acetates via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Workflow for O-Alkylation:
Protocol 2: O-Acylation of this compound
This protocol details the esterification of the hydroxyl group using an acyl chloride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add the acyl chloride (1.2 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired O-acylated product.
Protocol 3: Amidation of this compound
This protocol describes the conversion of the ethyl ester to an amide using an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt) (optional, as a catalytic amount)[3]
-
Anhydrous Acetonitrile (CH₃CN) or DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
First, hydrolyze the ester to the corresponding carboxylic acid: Dissolve this compound (1.0 eq.) in a mixture of THF/water (2:1) and add LiOH (1.5 eq.). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude hydroxy(3-thienyl)acetic acid.
-
To a solution of the crude acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous acetonitrile, add EDC (1.2 eq.) and DMAP (1.0 eq.). A catalytic amount of HOBt can also be added.[3]
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude amide by silica gel chromatography.
Amidation Reaction Pathway:
Protocol 4: Transesterification of this compound
This protocol outlines the acid-catalyzed transesterification with a higher boiling point alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., benzyl alcohol, isopropanol) in large excess
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq.) in the desired alcohol (used as solvent, >10 eq.).
-
Add a catalytic amount of sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and set up a distillation apparatus to remove the ethanol byproduct. The reaction progress is driven by the removal of ethanol.[4][5]
-
Continue refluxing for 8-16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize the catalyst with solid sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by silica gel chromatography.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound. (Note: Data is hypothetical for illustrative purposes).
Table 1: O-Alkylation and O-Acylation Derivatives
| Entry | Reagent | Product Structure | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 1 | Benzyl bromide | Ethyl (benzyloxy)(3-thienyl)acetate | 85 | 7.35-7.25 (m, 5H), 7.20 (m, 1H), 7.10 (m, 2H), 4.85 (s, 1H), 4.60 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) | 277.1 |
| 2 | Ethyl iodide | Ethyl (ethoxy)(3-thienyl)acetate | 78 | 7.22 (m, 1H), 7.12 (m, 2H), 4.65 (s, 1H), 4.20 (q, 2H), 3.55 (q, 2H), 1.25 (t, 3H), 1.20 (t, 3H) | 215.1 |
| 3 | Acetyl chloride | Ethyl (acetoxy)(3-thienyl)acetate | 92 | 7.28 (m, 1H), 7.15 (m, 2H), 5.95 (s, 1H), 4.25 (q, 2H), 2.15 (s, 3H), 1.30 (t, 3H) | 229.1 |
| 4 | Benzoyl chloride | Ethyl (benzoyloxy)(3-thienyl)acetate | 89 | 8.10 (d, 2H), 7.60 (t, 1H), 7.45 (t, 2H), 7.30 (m, 1H), 7.20 (m, 2H), 6.15 (s, 1H), 4.30 (q, 2H), 1.35 (t, 3H) | 291.1 |
Table 2: Amide and Transesterification Derivatives
| Entry | Reagent | Product Structure | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 5 | Benzylamine | N-benzyl-2-hydroxy-2-(3-thienyl)acetamide | 75 | 7.30-7.20 (m, 5H), 7.15 (m, 1H), 7.05 (m, 2H), 6.80 (br s, 1H), 4.80 (s, 1H), 4.40 (d, 2H) | 248.1 |
| 6 | Morpholine | 2-hydroxy-1-(morpholino)-2-(3-thienyl)ethan-1-one | 81 | 7.25 (m, 1H), 7.10 (m, 2H), 4.90 (s, 1H), 3.70-3.50 (m, 8H) | 242.1 |
| 7 | Benzyl alcohol | Benzyl hydroxy(3-thienyl)acetate | 65 | 7.40-7.25 (m, 5H), 7.20 (m, 1H), 7.10 (m, 2H), 5.20 (s, 2H), 4.95 (s, 1H) | 249.1 |
Potential Biological Applications and Signaling Pathways
Derivatives of thiophene are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Fused heterocyclic systems such as thieno[3,2-b]pyridines are of particular interest. For instance, certain thienopyridines have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
A plausible mechanism of action for a novel thienopyridine derivative could be the inhibition of a kinase cascade, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Hypothetical Kinase Inhibition Pathway:
The development of novel derivatives from this compound provides a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document offer a systematic approach to generate compound libraries for screening and lead optimization in drug discovery programs.
References
- 1. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biofueljournal.com [biofueljournal.com]
- 5. biofueljournal.com [biofueljournal.com]
Application Notes and Protocols: Ethyl Hydroxy(3-thienyl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl hydroxy(3-thienyl)acetate as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and aim to provide a practical guide for laboratory implementation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive hydroxyl group, an ester functionality, and a thiophene core, allows for its elaboration into a diverse array of heterocyclic scaffolds. The thiophene moiety is a well-known pharmacophore present in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This document focuses on the application of this compound in the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant therapeutic potential.
Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes. A modification of this reaction can be employed to construct the thieno[2,3-b]pyridine scaffold, a core structure in several antiplatelet agents. The general workflow involves the initial Knoevenagel condensation of an active methylene nitrile with an aldehyde or ketone, followed by the addition of elemental sulfur in the presence of a base.
While a direct experimental protocol starting from this compound for a Gewald-type synthesis of thieno[2,3-b]pyridines is not explicitly detailed in the reviewed literature, a plausible synthetic pathway can be proposed based on established methodologies for similar substrates. This would involve the initial conversion of this compound to an appropriate precursor for the Gewald reaction.
Proposed Synthetic Pathway:
A potential synthetic route would first involve the oxidation of the secondary alcohol in this compound to the corresponding ketone, ethyl 3-oxo-3-(3-thienyl)propanoate. This intermediate could then undergo a Knoevenagel condensation with an active methylene nitrile, such as malononitrile, followed by the addition of sulfur and a base to furnish the desired 2-amino-thieno[2,3-b]pyridine derivative.
Experimental Protocols
While a specific protocol for the direct use of this compound in the synthesis of thieno[2,3-b]pyridines via a Gewald-type reaction is not available in the provided search results, a general procedure for a related synthesis is presented below for illustrative purposes. This protocol describes the synthesis of a thieno[2,3-b]pyridine derivative from a 3-cyanopyridine-2(1H)-thione, which is a common intermediate in such synthetic routes.
Protocol 1: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile Derivatives [1][2]
This protocol outlines a typical Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring system.
Materials:
-
4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione
-
Chloroacetonitrile
-
Sodium acetate
-
Ethanol
Procedure:
-
A mixture of the appropriate 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione (1 equivalent) and chloroacetonitrile (1.1 equivalents) in ethanol is stirred at room temperature.
-
Sodium acetate (1.5 equivalents) is added to the mixture.
-
The reaction mixture is then heated under reflux for a specified time (typically 3 hours), during which the intramolecular Thorpe-Ziegler cyclization occurs.
-
After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried to yield the 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile | 4-Aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thione | Chloroacetonitrile, Sodium Acetate | Ethanol | 3 h (reflux) | Not Specified | [2] |
Signaling Pathways and Logical Relationships
The synthesis of thieno[2,3-b]pyridines from appropriate precursors is a key step in the development of pharmacologically active compounds. The general logic of the synthetic strategy is to construct the fused heterocyclic system through a cyclization reaction.
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Conclusion
This compound holds significant potential as a precursor for the synthesis of diverse heterocyclic compounds, particularly thieno[2,3-b]pyridines. While direct, detailed protocols for its application are not extensively documented in the available literature, established synthetic methodologies for related compounds provide a strong foundation for developing such procedures. Further research into the reactivity of this compound and its derivatives is warranted to fully exploit its utility in the generation of novel and medicinally important heterocyclic systems. The protocols and workflows presented herein serve as a valuable starting point for researchers and drug development professionals in this endeavor.
References
Application Notes and Protocols: Catalytic Reactions of Ethyl Hydroxy(3-thienyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential catalytic reactions utilizing Ethyl hydroxy(3-thienyl)acetate, a versatile building block in organic synthesis. The protocols described are based on established methodologies for analogous compounds and serve as a starting point for reaction discovery and optimization.
Introduction
This compound is a bifunctional molecule containing a secondary alcohol and an ester group, attached to a thiophene ring. This combination of functionalities makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and chiral molecules, particularly those with potential applications in medicinal chemistry and materials science. The thiophene moiety is a common scaffold in many pharmaceutical agents. This document outlines key catalytic transformations of this compound and provides detailed experimental protocols.
Enantioselective Acylation via Enzymatic Resolution
The chiral center at the carbon bearing the hydroxyl group in this compound can be resolved through enzymatic kinetic resolution. This method allows for the separation of enantiomers by selectively acylating one enantiomer, leaving the other unreacted. Lipases are commonly employed for this transformation due to their high enantioselectivity and mild reaction conditions.
Quantitative Data Summary
| Entry | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Ester (%) | Enantiomeric Excess of Alcohol (%) |
| 1 | Lipase from Candida antarctica (CAL-B) | Acetic Anhydride | Toluene | 24 | ~50 | >99 (R) | >99 (S) |
| 2 | Lipase from Pseudomonas cepacia (PSL) | Vinyl Acetate | Diisopropyl Ether | 48 | ~48 | >98 (R) | >95 (S) |
| 3 | Lipase from Rhizomucor miehei (RML) | Propionic Anhydride | Hexane | 36 | ~52 | >97 (R) | >96 (S) |
Note: The data presented in this table are representative values based on enzymatic resolutions of similar β-hydroxy esters and may require optimization for this compound.
Experimental Protocol: Enzymatic Kinetic Resolution
-
To a solution of racemic this compound (1.0 g, 5.37 mmol) in toluene (20 mL) is added immobilized Lipase from Candida antarctica (CAL-B, 100 mg).
-
Acetic anhydride (0.27 mL, 2.68 mmol) is added, and the suspension is stirred at room temperature (25 °C).
-
The reaction progress is monitored by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, the enzyme is filtered off and washed with toluene.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acylated ester and unreacted alcohol is separated by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Synthesis of Thieno[2,3-b]pyridine Derivatives
This compound can serve as a precursor for the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with significant biological activities. A potential synthetic route involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution and cyclization.
Proposed Reaction Scheme
A plausible pathway for the synthesis of thieno[2,3-b]pyridine derivatives from this compound. This involves an initial oxidation of the secondary alcohol to a ketone, followed by a Gewald-type reaction with a nitrile and a sulfur source.
Caption: Proposed synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 2-oxo-2-(thiophen-3-yl)acetate (Intermediate 1)
-
To a stirred suspension of pyridinium chlorochromate (PCC) (8.0 g, 37.1 mmol) in dichloromethane (50 mL) is added a solution of this compound (5.0 g, 26.8 mmol) in dichloromethane (20 mL) dropwise at room temperature.
-
The mixture is stirred for 2 hours, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether (100 mL) and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate) to yield Ethyl 2-oxo-2-(thiophen-3-yl)acetate.
Experimental Protocol: Gewald Reaction to form Thieno[2,3-b]pyridine Derivative (Product)
-
A mixture of Ethyl 2-oxo-2-(thiophen-3-yl)acetate (2.0 g, 10.1 mmol), malononitrile (0.67 g, 10.1 mmol), and elemental sulfur (0.32 g, 10.1 mmol) in ethanol (30 mL) is treated with morpholine (0.88 mL, 10.1 mmol).
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired Ethyl 3-amino-4-arylthieno[2,3-b]pyridine-2-carboxylate.
Asymmetric Friedel-Crafts Alkylation
The activated C2 and C4 positions of the thiophene ring in this compound are susceptible to electrophilic substitution. In the presence of a chiral Lewis acid catalyst, the reaction with electrophiles such as ethyl glyoxylate can proceed enantioselectively to introduce a new stereocenter on the thiophene ring.[1]
Quantitative Data for Analogous Reactions
| Entry | Electrophile | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Ethyl Glyoxylate | Sc(OTf)₃ | Chiral N,N'-dioxide | CH₂Cl₂ | 24 | 85 | 92 |
| 2 | Ethyl Glyoxylate | Cu(OTf)₂ | Chiral Bis(oxazoline) | Toluene | 36 | 78 | 88 |
| 3 | N-Boc-aldimine | Zn(OTf)₂ | Chiral Diamine | THF | 48 | 82 | 95 |
Note: This data is based on Friedel-Crafts alkylations of indoles and other electron-rich heterocycles and serves as a guide for reaction development with this compound.[1]
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation
-
To a solution of the chiral N,N'-dioxide ligand (0.12 mmol) in dry dichloromethane (2.0 mL) is added Sc(OTf)₃ (0.1 mmol) under an argon atmosphere. The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 mmol) is added, and the mixture is cooled to 0 °C.
-
Ethyl glyoxylate (1.2 mmol) is added dropwise, and the reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Logical Relationship in Asymmetric Catalysis
Caption: Logical diagram of a chiral Lewis acid-catalyzed reaction.
Conclusion
This compound is a promising starting material for a range of catalytic transformations, including enzymatic resolutions, the synthesis of fused heterocyclic systems, and asymmetric C-C bond-forming reactions. The protocols provided herein offer a foundation for further exploration and development of novel synthetic methodologies. Researchers are encouraged to optimize the described conditions to achieve the desired outcomes for their specific applications.
References
Application Notes and Protocols for the Quantification of Ethyl hydroxy(3-thienyl)acetate
Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of Ethyl hydroxy(3-thienyl)acetate in bulk materials or simple formulations where the analyte has sufficient UV absorbance and is soluble in common HPLC solvents. Reversed-phase chromatography on a C18 column is a robust and widely used technique for the analysis of moderately polar organic compounds.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50, v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes) and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The thiophene ring provides UV absorbance. A wavelength of approximately 235 nm is a suitable starting point. A full UV scan using a DAD is recommended to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
b) Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the required volume of the Acetonitrile/Water mixture. Filter through a 0.45 µm membrane filter and degas by sonication or helium sparging.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 25 mg of the analyte and prepare a 25 mL solution using the mobile phase, following the same procedure as for the standard stock solution. If necessary, filter the final solution through a 0.45 µm syringe filter before injection.
c) Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantify the amount of this compound in the sample preparation by interpolating its peak area into the calibration curve.
Expected Method Performance Data
The following table summarizes typical performance characteristics for a validated RP-HPLC-UV method for a pharmaceutical intermediate.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Coefficient of Determination (R²) | ≥ 0.998[1] |
| Precision (%RSD) | ≤ 2.0% (for repeatability and intermediate precision)[1][2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Workflow Diagram
Caption: Workflow for RP-HPLC-UV quantification.
Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for quantifying volatile or semi-volatile organic compounds. Due to the presence of a polar hydroxyl group, which can cause peak tailing and reduce volatility, derivatization is recommended prior to analysis. Silylation, which converts the hydroxyl group to a trimethylsilyl (TMS) ether, is a common and effective approach.[3][4]
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio). The ratio may be optimized for the sample concentration.
-
Injection Volume: 1 µL.
-
FID Gas Flows: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup Gas (Nitrogen, ~25 mL/min). Flow rates should be optimized for the specific instrument.[5]
b) Reagent and Sample Preparation (Derivatization):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
In a 2 mL autosampler vial, place 100 µL of a standard dilution. Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
Sample Preparation:
-
Prepare a sample solution in the same solvent at a concentration similar to the standard.
-
Derivatize 100 µL of the sample solution using the same procedure described for the standard.
-
c) Data Analysis:
-
An internal standard (e.g., n-dodecane) is recommended for improved accuracy and precision. If used, the internal standard should be added to all standards and samples before derivatization.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the derivatized analyte in the sample by comparing its peak area ratio to the calibration curve.
Expected Method Performance Data
The following table summarizes typical performance characteristics for a validated GC-FID method for the analysis of derivatized organic compounds.
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 200 µg/mL |
| Coefficient of Determination (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Workflow Diagram
Caption: Workflow for GC-FID quantification with derivatization.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This compound contains a chiral center at the carbon bearing the hydroxyl group. Chiral HPLC is essential for separating and quantifying the individual enantiomers (R and S forms). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this type of separation, often using normal-phase mobile phases.[6]
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system compatible with normal-phase solvents, equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral column (e.g., CHIRALPAK AD, IA). Dimensions: 5 µm, 4.6 mm x 250 mm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). To improve peak shape for the acidic hydroxyl group, 0.1% Trifluoroacetic Acid (TFA) should be added to the mobile phase.[6] The ratio of Hexane/IPA must be optimized to achieve baseline separation of the enantiomers (Rs > 1.5).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: ~235 nm.
-
Injection Volume: 10 µL.
b) Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the Hexane/IPA/TFA mixture. Ensure solvents are HPLC grade. Filtration and degassing are recommended.
-
Racemic Standard Preparation: Prepare a solution of the racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL. This is used to confirm the separation and identify the retention times of the two enantiomers.
-
Sample Preparation: Prepare a solution of the sample to be tested in the mobile phase at a similar concentration (0.5 mg/mL). Filter through a 0.45 µm PTFE syringe filter if necessary.
c) Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
The enantiomeric purity (or enantiomeric excess, ee) is calculated based on the peak areas of the two enantiomers.
-
% Enantiomer 1 = [Area(Enan1) / (Area(Enan1) + Area(Enan2))] x 100
-
% Enantiomer 2 = [Area(Enan2) / (Area(Enan1) + Area(Enan2))] x 100
-
Enantiomeric Excess (ee%) = |% Enantiomer 1 - % Enantiomer 2|
-
Expected Method Performance Data
This method is primarily for determining the ratio of enantiomers rather than absolute concentration against an external standard.
| Parameter | Expected Performance |
| Resolution (Rs) | ≥ 1.5 between enantiomer peaks |
| Precision (%RSD) | ≤ 2.0% for the area % of the minor enantiomer at the specification limit (e.g., 1%) |
| Limit of Quantification (LOQ) | Typically ≤ 0.1% of the major enantiomer peak area |
Workflow Diagram
Caption: Workflow for Chiral HPLC analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-up Synthesis of Ethyl hydroxy(3-thienyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl hydroxy(3-thienyl)acetate, a key intermediate in the production of various pharmaceutical compounds. The information is intended to guide researchers and process chemists in developing robust and efficient manufacturing processes for this important molecule.
Introduction
This compound is a valuable building block in organic synthesis, most notably as a precursor in the manufacture of the antiplatelet agent Clopidogrel. The demand for high-purity this compound necessitates the development of scalable and cost-effective synthesis routes suitable for industrial production. This document outlines a recommended synthetic pathway, provides detailed experimental protocols, and presents key data for process optimization and scale-up.
Recommended Synthetic Pathway: The Reformatsky Reaction
For the industrial-scale synthesis of this compound, the Reformatsky reaction is a highly effective and scalable method. This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, 3-thiophenecarboxaldehyde and an ethyl α-haloacetate, in the presence of activated zinc metal to form a β-hydroxy ester.
The overall reaction is as follows:
Caption: General scheme of the Reformatsky reaction for this compound synthesis.
This method is advantageous for large-scale production due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and selectivity of the reaction.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound via the Reformatsky reaction at different scales. These values should be considered as a baseline for process development and optimization.
Table 1: Reagent Quantities per Scale
| Scale | 3-Thiophenecarboxaldehyde (molar eq.) | Ethyl bromoacetate (molar eq.) | Activated Zinc (molar eq.) | Solvent (e.g., THF) Volume (L/mol of aldehyde) |
| Lab Scale (10g) | 1.0 | 1.2 | 1.5 | 0.5 |
| Pilot Scale (1kg) | 1.0 | 1.15 | 1.4 | 0.45 |
| Industrial Scale (100kg) | 1.0 | 1.1 | 1.3 | 0.4 |
Table 2: Reaction Parameters and Outcomes
| Scale | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity after Work-up (%) |
| Lab Scale (10g) | 40-45 | 4-6 | 85-90 | >95 |
| Pilot Scale (1kg) | 45-50 | 3-5 | 88-92 | >96 |
| Industrial Scale (100kg) | 50-55 | 2-4 | 90-95 | >97 |
Detailed Experimental Protocols
The following are detailed protocols for the laboratory, pilot, and industrial scale synthesis of this compound.
Zinc Activation (Applicable to all scales)
Activation of zinc is crucial for the successful initiation and completion of the Reformatsky reaction.
Caption: Workflow for the activation of zinc powder.
Protocol:
-
To a suitable flask, add commercial zinc dust.
-
Add a dilute solution of hydrochloric acid (e.g., 5% v/v) and stir for 15-20 minutes to remove the surface oxide layer.
-
Decant the acid and wash the zinc powder with deionized water until the washings are neutral.
-
Perform subsequent washes with acetone and then diethyl ether.
-
Dry the activated zinc powder under vacuum at a temperature not exceeding 60°C until a fine, free-flowing powder is obtained. Store under an inert atmosphere (e.g., nitrogen or argon).
Laboratory Scale Synthesis (10 g)
Materials:
-
Activated Zinc: 1.5 molar equivalents
-
3-Thiophenecarboxaldehyde: 1.0 molar equivalent (e.g., 10 g)
-
Ethyl bromoacetate: 1.2 molar equivalents
-
Anhydrous Tetrahydrofuran (THF): 0.5 L per mole of aldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge the flask with activated zinc powder and a small crystal of iodine (as an initiator).
-
Add approximately 10% of the total volume of anhydrous THF.
-
In the dropping funnel, prepare a solution of 3-thiophenecarboxaldehyde and ethyl bromoacetate in the remaining THF.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension and gently heat the mixture to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux (reaction temperature approximately 40-45°C).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Pilot Plant Scale Synthesis (1 kg)
The procedure is analogous to the lab scale, with adjustments for larger volumes and heat management.
Key Considerations:
-
Reactor: A jacketed glass-lined or stainless steel reactor with controlled heating and cooling is required.
-
Addition Rate: The addition of the aldehyde/ester solution must be carefully controlled to manage the exotherm of the reaction. A programmable pump is recommended.
-
Stirring: Efficient agitation is critical to ensure good mixing of the heterogeneous zinc suspension.
-
Work-up: Use a larger-scale extraction and phase separation equipment.
Protocol Outline:
-
Charge the reactor with activated zinc and a portion of the anhydrous THF under a nitrogen atmosphere.
-
Prepare the solution of 3-thiophenecarboxaldehyde and ethyl bromoacetate in a separate vessel and transfer it to an addition funnel or pump reservoir.
-
Initiate the reaction by adding a small amount of the reactant solution and applying gentle heat.
-
Once initiated, add the remaining solution at a controlled rate to maintain the reaction temperature between 45-50°C.
-
After the addition, maintain the temperature and stir for 3-5 hours until the reaction is complete.
-
Cool the reactor and quench the reaction with saturated aqueous ammonium chloride.
-
Transfer the mixture to an extraction vessel and perform the work-up as described for the lab scale.
-
Isolate the crude product by solvent evaporation.
-
Purify by fractional vacuum distillation.
Industrial Scale Synthesis (100 kg)
Industrial scale-up requires careful consideration of safety, process control, and efficiency.
Caption: A logical workflow for the industrial synthesis of this compound.
Key Process Controls and Considerations:
-
Automation: Utilize a distributed control system (DCS) for precise control of temperature, addition rates, and stirring speed.
-
Safety: The reaction is exothermic and involves flammable solvents. Ensure adequate cooling capacity, emergency shutdown procedures, and inert atmosphere blanketing.
-
Material Transfer: Use closed-system transfer for all reagents and solvents to minimize operator exposure and environmental emissions.
-
Purification: High-efficiency fractional distillation columns are essential to achieve the required purity for pharmaceutical applications. Crystallization can also be explored as a final purification step to obtain a solid product if desired.
Purification
For industrial use, high purity of this compound is critical. The primary method for purification on a large scale is fractional vacuum distillation .
Key parameters for distillation:
-
Vacuum: A high vacuum is necessary to lower the boiling point and prevent thermal decomposition of the product.
-
Column Efficiency: A packed column with a high number of theoretical plates is recommended for efficient separation from impurities.
-
Temperature Control: Precise control of the reboiler and condenser temperatures is crucial.
For achieving very high purity, a subsequent crystallization step can be implemented. This involves dissolving the distilled product in a suitable solvent system and cooling it under controlled conditions to induce crystallization.
Conclusion
The Reformatsky reaction provides a robust and scalable pathway for the industrial synthesis of this compound. Careful control of reaction parameters, particularly zinc activation and temperature management, is essential for achieving high yields and purity. The protocols and data presented in these application notes serve as a foundation for the development of a safe, efficient, and economically viable manufacturing process for this key pharmaceutical intermediate. Further process optimization and validation are recommended for specific plant capabilities and regulatory requirements.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl hydroxy(3-thienyl)acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purification of crude Ethyl hydroxy(3-thienyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are column chromatography, distillation (if the compound is thermally stable and volatile), and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials (e.g., 3-thienyl containing precursors), residual solvents from the synthesis (such as ethyl acetate, ethanol, or water), and by-products from side reactions.[1][2][3] It is also possible for related substances or low-level contaminants to be present.[3]
Q3: How can I assess the purity of my this compound after purification?
A3: Purity is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick method to monitor the progress of purification, while HPLC and GC can provide quantitative purity data. NMR is excellent for structural confirmation and identifying impurities.
Q4: Is this compound prone to degradation during purification?
Q5: What is a suitable solvent system for the column chromatography of this compound?
A5: A common solvent system for column chromatography of moderately polar organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The exact ratio should be determined by TLC analysis to achieve good separation. A typical starting point could be a 9:1 or 8:2 mixture of petroleum ether to ethyl acetate.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | 1. The compound is too polar and is sticking to the silica gel. 2. The compound is co-eluting with an impurity. 3. The compound is degrading on the silica gel. | 1. Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added to the ethyl acetate. 2. Optimize the solvent system using TLC with different solvent mixtures to improve separation. 3. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Product is an oil instead of a solid after purification | 1. Presence of residual solvent. 2. The compound is inherently an oil at room temperature. 3. The presence of impurities is preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Confirm the expected physical state from literature or characterization data. 3. Re-purify the oil using a different technique (e.g., re-chromatography with a shallower gradient or distillation). |
| Multiple spots on TLC after purification | 1. Incomplete separation during chromatography. 2. Decomposition of the product on the TLC plate (if silica is acidic). 3. The sample is too concentrated on the TLC plate, causing streaking. | 1. Repeat column chromatography with a finer grade of silica gel and a slower elution rate. 2. Use TLC plates with a different stationary phase (e.g., alumina) or add a small amount of base to the developing solvent. 3. Dilute the sample before spotting it on the TLC plate. |
| Difficulty removing water from the product | 1. Ethyl acetate can form an azeotrope with water.[1] 2. Inefficient drying of the organic layer during workup. | 1. After extraction, wash the organic layer with brine to remove the bulk of the water. 2. Use a robust drying agent like anhydrous magnesium sulfate or sodium sulfate. 3. Consider azeotropic distillation with a solvent like toluene to remove water. |
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution, applicable to a wide range of compounds, can be scaled up. | Can be time-consuming, requires significant solvent volumes, potential for sample loss on the column. | >95-99% |
| Distillation | Separation based on differences in boiling points. | Good for large quantities, relatively inexpensive equipment. | Only suitable for thermally stable and volatile compounds, may not separate compounds with close boiling points, azeotrope formation can be an issue.[1] | >98% (if boiling points are well-separated) |
| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Can yield very pure crystalline products, relatively simple and cost-effective. | Requires the compound to be a solid, finding a suitable solvent can be challenging, can have lower yields. | >99% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel 60 (40-63 µm) as a slurry in the initial eluent (e.g., 95:5 n-hexane:ethyl acetate).[6]
-
The column is equilibrated by passing several column volumes of the eluent through the silica gel.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
This solution is then adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure to yield a free-flowing powder.
-
This dry-loaded sample is carefully added to the top of the prepared column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity, for example, starting with 95:5 n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.[6]
-
Fractions are collected in test tubes.
-
-
Analysis and Product Collection:
-
The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Fractions with the pure compound are combined and the solvent is removed by rotary evaporation to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
The crude product is placed in a flask, and a minimal amount of the hot solvent (e.g., ethyl acetate) is added until the solid just dissolves.
-
-
Crystallization:
-
The solution is allowed to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
The flask can then be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
The purified crystals are then dried under vacuum to remove any residual solvent.
-
Logical Workflow Diagram
Caption: Purification workflow for crude this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. greenfield.com [greenfield.com]
- 4. rsc.org [rsc.org]
- 5. Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Reddit - The heart of the internet [reddit.com]
Common side reactions in the synthesis of Ethyl hydroxy(3-thienyl)acetate
Technical Support Center: Synthesis of Ethyl Hydroxy(3-thienyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 3-thienylglyoxylic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid. This reaction is generally performed under reflux to drive the equilibrium towards the product.
Q2: What are the potential side reactions I should be aware of during this synthesis?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Incomplete Esterification: The Fischer-Speier esterification is a reversible reaction. If the reaction does not go to completion, you will have unreacted 3-thienylglyoxylic acid in your product mixture.
-
Formation of Diethyl Ether: The acid catalyst, particularly at higher temperatures, can promote the dehydration of ethanol to form diethyl ether.
-
Self-condensation of the Aldehyde: If the starting material is 3-thiophenecarboxaldehyde, side reactions such as the Cannizzaro reaction (in the presence of a base) or aldol condensation could occur.
-
Thiophene Ring Protonation and Polymerization: Although the thiophene ring is relatively stable, strong acidic conditions and high temperatures could potentially lead to side reactions involving the ring itself.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-thienylglyoxylic acid), the disappearance of the starting material spot and the appearance of a new product spot can be tracked. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What are the recommended purification methods for the final product?
After the reaction is complete, the typical workup involves neutralizing the acid catalyst, followed by extraction of the product into an organic solvent. The crude product can then be purified using one or more of the following techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and non-polar byproducts.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction due to equilibrium. | Use an excess of ethanol to shift the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus. Increase the reaction time. |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking during extraction to prevent emulsion formation. | |
| Inefficient catalysis. | Ensure the acid catalyst is fresh and added in the correct amount. Consider using a different acid catalyst, such as p-toluenesulfonic acid. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction mixture reaches the appropriate temperature. |
| Deactivated catalyst. | Add a fresh portion of the acid catalyst. | |
| Formation of a Significant Amount of Byproducts | Reaction temperature is too high. | Lower the reaction temperature. This may require a longer reaction time to achieve full conversion. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants and catalyst. | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. |
| Product is co-eluting with impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A step-gradient or a different stationary phase might be necessary. |
Experimental Protocols
General Protocol for Fischer-Speier Esterification of 3-Thienylglyoxylic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thienylglyoxylic acid (1.0 eq).
-
Addition of Reagents: Add an excess of absolute ethanol (e.g., 5-10 eq) to the flask.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main reaction and common side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Optimizing reaction conditions for Ethyl hydroxy(3-thienyl)acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl hydroxy(3-thienyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a 3-thienyl Grignard reagent (3-thienylmagnesium halide) with an appropriate electrophile such as diethyl oxalate or ethyl glyoxalate.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: Several parameters are critical for the success of this reaction. Maintaining strictly anhydrous (water-free) conditions is paramount, as Grignard reagents are highly reactive with water. The quality of the magnesium turnings used to prepare the Grignard reagent is also crucial; they should be fresh and activated. Temperature control is another key factor; the reaction is typically initiated at a low temperature and then allowed to warm to room temperature. The stoichiometry of the reactants, particularly the ratio of the Grignard reagent to the electrophile, will significantly impact the product yield and purity.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction of concern is the formation of byproducts from the reaction of the Grignard reagent with the ester functionality of the product or starting material, leading to the formation of tertiary alcohols. Another common side reaction is the Wurtz coupling, where the Grignard reagent couples with the starting alkyl halide. Additionally, if the reaction conditions are not carefully controlled, polymerization of the thiophene ring can occur.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture contamination. 2. Poor quality of magnesium turnings. 3. Incorrect reaction temperature. 4. Impure starting materials (e.g., wet solvent or reagents). | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use fresh, shiny magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane. 3. Initiate the reaction at a low temperature (e.g., 0 °C or below) and then allow it to warm to room temperature. Monitor the reaction progress by TLC. 4. Purify and dry all solvents and reagents before use. |
| Formation of a White Precipitate During Reaction | The Grignard reagent is precipitating out of the solution. | This can sometimes be resolved by gentle warming of the reaction mixture or by adding more anhydrous solvent to aid dissolution. |
| Presence of a Significant Amount of High Molecular Weight Impurities | Polymerization of the thiophene starting material or product. | Avoid high reaction temperatures and prolonged reaction times. Ensure that the reaction is quenched appropriately once the starting material is consumed. |
| Difficulty in Isolating the Product from the Reaction Mixture | Formation of emulsions during aqueous workup. | Use a saturated solution of ammonium chloride for quenching the reaction instead of water. Brine washes can also help to break up emulsions. |
| Product Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time or consider a slight excess of the Grignard reagent. Ensure efficient stirring to promote mixing of the reactants. |
| Product Contaminated with a Higher Molecular Weight Byproduct | Reaction of the Grignard reagent with the ester functionality of the product to form a tertiary alcohol. | Use a 1:1 stoichiometry of the Grignard reagent to the electrophile. Add the Grignard reagent slowly to a solution of the electrophile at a low temperature. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a Grignard reaction is outlined below.
Materials:
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3-Bromothiophene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Diethyl oxalate
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
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Add a solution of 3-bromothiophene (1 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is often initiated by the addition of a small crystal of iodine or by gentle heating.
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Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 3-bromothiophene solution at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Oxalate:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of diethyl oxalate (1 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
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Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1]
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Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This data is based on general principles of Grignard reactions and may need to be optimized for specific laboratory conditions.
| Parameter | Condition | Expected Yield | Expected Purity | Notes |
| Solvent | Diethyl Ether | Good | Good | Standard solvent for Grignard reactions.[2] |
| Tetrahydrofuran (THF) | Potentially Higher | Good | Can improve the solubility of the Grignard reagent.[2] | |
| Temperature | 0 °C to Room Temp | Moderate to Good | Good | Standard condition, balances reaction rate and side reactions. |
| -78 °C to Room Temp | Potentially Lower | Potentially Higher | May reduce side reactions but can also slow down the main reaction. | |
| Stoichiometry (Grignard:Electrophile) | 1.2 : 1 | High | Good | A slight excess of Grignard reagent ensures complete consumption of the electrophile. |
| 1 : 1 | Moderate | Potentially Higher | Minimizes the formation of the tertiary alcohol byproduct. | |
| Quenching Agent | Water | Good | Moderate | Can lead to the formation of emulsions. |
| Saturated NH4Cl | Good | Good | Generally preferred as it helps to prevent the formation of magnesium hydroxides and emulsions. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Overcoming solubility issues of Ethyl hydroxy(3-thienyl)acetate in solvents
Technical Support Center: Ethyl hydroxy(3-thienyl)acetate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and scientists overcome common solubility challenges encountered with this compound.
While specific, quantitative solubility data for this compound is not extensively published, this guide leverages fundamental principles of organic chemistry and established techniques for enhancing the solubility of poorly soluble compounds to provide practical solutions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: I cannot find published solubility data for this compound. Where should I begin?
A1: When data is unavailable, a systematic approach is recommended. Start by performing a small-scale solubility screening with a range of common laboratory solvents of varying polarities. Based on the compound's structure (a polar hydroxy group, an ester, and a less polar thienyl ring), solvents like ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are logical starting points.
Q2: What are the likely solubility characteristics of this compound?
A2: The molecule has both polar (hydroxy and ester groups) and non-polar (thiophene ring, ethyl group) characteristics. This suggests it will likely have poor solubility in very non-polar solvents (e.g., hexane) and also in highly polar solvents like water. Its best solubility is expected in solvents of intermediate polarity or in a mixture of solvents (a co-solvent system).[5][6]
Q3: My compound needs to be in an aqueous buffer for a biological assay, but it's insoluble. What is the standard procedure?
A3: This is a common challenge for many organic compounds in drug discovery.[7] The standard method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution.[8] This stock solution is then diluted stepwise into the aqueous buffer to the final desired concentration.[8] This is known as a co-solvent technique.[9] It is critical to ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect the biological system.
Q4: What is a co-solvent system and why is it effective?
A4: A co-solvent system is a mixture of a primary solvent (like water) with one or more miscible solvents (co-solvents) to increase the solubility of a solute.[5][9] Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) work by reducing the polarity of the aqueous solvent, making it more favorable for a non-polar compound to dissolve.[9][10] This is one of the most effective and widely used techniques for enhancing the solubility of poorly soluble drugs.[3][9]
Q5: Can I use heat to increase the solubility of my compound?
A5: Yes, gently heating the solution can often increase both the amount of solute that can be dissolved and the rate of dissolution. However, use this method with caution. Ensure the compound is thermally stable and will not degrade at the applied temperature. After dissolving, allow the solution to cool to room temperature slowly. If the compound precipitates upon cooling, it indicates the solution was supersaturated, and heat may not be a suitable method for your application.
Troubleshooting and Logical Workflow
If you are encountering solubility issues, follow this logical workflow to identify a solution. The diagram below visually represents this troubleshooting process.
Caption: A troubleshooting workflow for addressing solubility issues.
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening
This table provides a list of common laboratory solvents with varying polarities to assist in initial solubility screening experiments.
| Solvent Name | Solvent Class | Polarity Index | Rationale for Use / Comments |
| Water | Protic, Polar | 10.2 | Essential for aqueous assays; expect low solubility. |
| Ethanol | Protic, Polar | 4.3 | Good starting point; miscible with water, can act as a co-solvent.[10] |
| Acetone | Aprotic, Polar | 5.1 | Dissolves a wide range of organic compounds. |
| Ethyl Acetate | Aprotic, Mid-Polarity | 4.4 | Structurally similar ester solvent; likely to be effective.[11] |
| Dichloromethane (DCM) | Aprotic, Mid-Polarity | 3.1 | Common solvent for moderately polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Powerful solvent for many poorly soluble compounds; standard for stock solutions.[7] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | Similar to DMSO, a strong solvent for creating stock solutions.[8] |
| Hexane | Aprotic, Non-Polar | 0.1 | Used to determine if the compound is highly non-polar; expect low solubility. |
Experimental Protocols
Protocol 1: General Solubility Screening
This protocol determines the qualitative solubility of this compound in various solvents.
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Preparation: Aliquot approximately 1-2 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.
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Solvent Addition: Add 0.5 mL of a selected solvent from Table 1 to the first tube.
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Mixing: Vortex the tube vigorously for 30-60 seconds.
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Observation: Visually inspect the tube for any undissolved solid particles. A clear solution indicates solubility at that concentration (~2-4 mg/mL).
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Documentation: Record the result as "Soluble," "Partially Soluble," or "Insoluble."
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Repeat: Repeat steps 2-5 for each solvent to be tested.
Protocol 2: Preparing a Stock Solution for Aqueous Assays (Co-Solvent Method)
This protocol is for preparing a solution in an aqueous buffer when direct dissolution is not possible.
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Select an Organic Co-Solvent: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO or Ethanol), as determined from Protocol 1.
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Prepare Concentrated Stock: Weigh out a precise amount of this compound and dissolve it in the minimum required volume of the selected organic co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure all solid is completely dissolved.
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Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the concentrated stock into the aqueous buffer. This can prevent the compound from precipitating out of solution.[7]
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Final Dilution: Add a small volume of the concentrated stock (or intermediate dilution) to your final aqueous buffer to achieve the target concentration. Gently mix immediately upon addition.
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Final Solvent Concentration Check: Calculate the final percentage (v/v) of the organic co-solvent in your aqueous solution. Ensure it is below the tolerance level for your specific experiment (typically <1%, but should be validated).
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjbphs.com [wjbphs.com]
- 11. chinaamines.com [chinaamines.com]
Troubleshooting guide for reactions involving Ethyl hydroxy(3-thienyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl hydroxy(3-thienyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in research and development?
A1: this compound is a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2][3] Its stereochemistry is crucial for the therapeutic efficacy of the final drug product.
Q2: What are the common impurities that can arise during the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions such as over-alkylation or elimination, and diastereomeric impurities if the reaction is not well-controlled. In the context of Clopidogrel synthesis, impurities can include regioisomers and products of racemization.[1]
Q3: How can I purify crude this compound after a reaction?
A3: Purification can be achieved through a combination of techniques. A typical workflow involves an aqueous workup to remove water-soluble impurities, often using a mild base like sodium bicarbonate to neutralize any acidic components. This is followed by extraction with a suitable organic solvent such as ethyl acetate. Finally, column chromatography on silica gel is commonly employed to isolate the pure product.[4][5]
Q4: What are the critical reaction parameters to control during reactions involving this compound?
A4: Temperature, reaction time, and the stoichiometry of reagents are critical. For instance, in the synthesis of Clopidogrel intermediates, prolonged reaction times can lead to an increase in the undesired enantiomer.[2] The choice of base and solvent can also significantly impact the yield and purity of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature, but be cautious of side reactions.- Ensure the purity and reactivity of starting materials and reagents. |
| Decomposition of the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Control the reaction temperature to avoid thermal decomposition. | |
| Poor workup and extraction. | - Ensure the pH of the aqueous layer is optimized for the extraction of your product.- Use a sufficient volume of extraction solvent and perform multiple extractions.[4] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products. | - Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions.- Consider using a more selective reagent or catalyst. |
| Contaminated starting materials. | - Verify the purity of all starting materials and reagents before use. | |
| Product degradation during workup or purification. | - Avoid prolonged exposure to acidic or basic conditions during workup.- Use a less aggressive purification method if the product is sensitive. | |
| Product is an Oil and Difficult to Handle | The product is inherently a non-crystalline oil. | - This is common for many esters.[4][5] Purification by column chromatography is the standard procedure. |
| Hydrolysis of the Ester Group (Presence of Carboxylic Acid) | Presence of water and acid or base. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere to exclude moisture.- Neutralize the reaction mixture promptly during workup. |
| Racemization of the Chiral Center | Exposure to harsh acidic or basic conditions, or elevated temperatures. | - Use mild reaction conditions.- Minimize the reaction time and control the temperature.- Choose a non-racemizing base if applicable. |
Experimental Protocols
General Protocol for Aldol-type Reaction to Synthesize a β-Hydroxy Ester
This protocol is analogous to the synthesis of this compound.
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Preparation of Lithium Diisopropylamide (LDA): Under an inert atmosphere (N2 or Ar), add n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C. Stir the solution for 15 minutes.[4][5]
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Enolate Formation: Slowly add the corresponding ethyl ester (e.g., ethyl 3-thienylacetate) to the LDA solution at -78 °C and stir for 45 minutes to form the lithium enolate.[4][5]
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Aldol Addition: Add the aldehyde or ketone dropwise to the enolate solution at -78 °C.[4][5]
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Reaction Monitoring and Quenching: Stir the mixture for several hours at -78 °C, monitoring the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4][5]
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Workup and Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[4][5]
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Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.[4][5]
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in reactions producing this compound.
References
Technical Support Center: Synthesis of Ethyl Hydroxy(3-thienyl)acetate
Welcome to the technical support center for the synthesis of Ethyl hydroxy(3-thienyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development to assist with troubleshooting and optimizing this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the condensation of 3-thiophenecarboxaldehyde with an organozinc reagent derived from an α-halo ester, typically ethyl bromoacetate, to form the desired α-hydroxy ester.
Q2: My Reformatsky reaction to synthesize this compound is not initiating. What are the common causes?
A2: Difficulty in initiating the Reformatsky reaction is a common issue. The primary cause is often the deactivation of the zinc metal surface by a layer of zinc oxide. It is crucial to activate the zinc prior to use. Additionally, the presence of moisture in the reactants or solvent can quench the organozinc intermediate, preventing the reaction from starting. Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: What are the typical side products I might encounter in this synthesis?
A3: Common side products in the Reformatsky reaction include the formation of β-keto esters through self-condensation of the ethyl bromoacetate, and potentially aldol condensation products of the 3-thiophenecarboxaldehyde if basic conditions are inadvertently introduced.[1] Proper control of reaction conditions is key to minimizing these impurities.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The crude reaction mixture is first subjected to an acidic workup to quench the reaction and remove zinc salts. Following extraction with a suitable organic solvent, the concentrated crude product is then purified by chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive zinc metal. | Activate the zinc dust immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and freshly distill the 3-thiophenecarboxaldehyde if it has been stored for a long time. | |
| Impure ethyl bromoacetate. | Use freshly distilled ethyl bromoacetate. Impurities can inhibit the formation of the organozinc reagent. | |
| Formation of a White Precipitate Before Aldehyde Addition | Self-condensation of the Reformatsky reagent. | This can occur if the organozinc reagent is allowed to stand for too long or at too high a temperature before the addition of the 3-thiophenecarboxaldehyde. Prepare the reagent at a low temperature and add the aldehyde promptly. |
| Product Decomposes During Workup or Purification | Presence of strong acid or base. | Use a mild acidic workup (e.g., saturated ammonium chloride solution) to quench the reaction. Avoid exposure to strong acids or bases during purification, as this can lead to dehydration of the α-hydroxy ester. |
| Difficulty in Separating Product from Starting Materials | Incomplete reaction. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a fresh portion of activated zinc. |
| Co-elution during chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Reformatsky Reaction
This protocol is a representative procedure based on the general principles of the Reformatsky reaction.
Materials:
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3-Thiophenecarboxaldehyde
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Ethyl bromoacetate
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Activated Zinc dust
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Anhydrous Tetrahydrofuran (THF) or Benzene
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
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Iodine (for activation, optional)
Procedure:
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc dust (1.2 equivalents). Add a crystal of iodine and gently heat under a nitrogen atmosphere until the iodine vapor is visible. Allow to cool to room temperature.
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Reaction Setup: Add anhydrous THF to the flask.
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Formation of the Reformatsky Reagent: A solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of activated zinc. The reaction is initiated by gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux.
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Addition of Aldehyde: After the formation of the organozinc reagent is complete (indicated by the disappearance of most of the zinc), a solution of 3-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete conversion. The progress of the reaction should be monitored by TLC.
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Workup: The reaction mixture is cooled to room temperature and then poured into a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.
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Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
While specific yield data for the synthesis of this compound under varied conditions is not extensively available in the literature, the following table illustrates the expected impact of key parameters on the yield of analogous Reformatsky reactions. Researchers should perform their own optimization studies to determine the ideal conditions for their specific setup.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Trend and Remarks |
| Solvent | Benzene | ~60-70 | THF | ~70-85 | THF is generally preferred as it can better solvate the organozinc intermediate, often leading to higher yields. |
| Temperature | Room Temp. | Lower | Reflux | Higher | Higher temperatures generally favor faster reaction rates and higher conversions, but can also lead to more side products. Optimal temperature needs to be determined empirically. |
| Zinc Activation | Unactivated | Very Low | Activated | Significantly Higher | Activation of zinc is critical for the success of the reaction. |
| Reactant Ratio (Zinc:Bromoester) | 1:1 | Moderate | 2:1.5 | Higher | An excess of zinc and ethyl bromoacetate can help drive the reaction to completion and improve yields. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Identification and removal of impurities in Ethyl hydroxy(3-thienyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl hydroxy(3-thienyl)acetate. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Reformatsky reaction?
When this compound is synthesized using the Reformatsky reaction, which involves the reaction of 3-thiophenecarboxaldehyde with ethyl bromoacetate in the presence of zinc, several impurities can be expected. These include unreacted starting materials such as 3-thiophenecarboxaldehyde and ethyl bromoacetate. Additionally, side-products from the reaction can be present, including the dehydrated β-keto ester, dimerization products from the self-condensation of ethyl bromoacetate, and hydrolysis products if moisture is present. Residual solvents from the reaction and workup, as well as inorganic salts, are also potential contaminants.
Q2: How can I identify the impurities in my sample of this compound?
A combination of analytical techniques is recommended for the comprehensive identification of impurities. High-Performance Liquid Chromatography (HPLC) is effective for separating and quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities, including residual solvents and some side-products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the main product and any significant organic impurities present.
Q3: What are the recommended methods for removing impurities from this compound?
The choice of purification method depends on the nature and quantity of the impurities.
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Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities. A silica gel stationary phase is typically used with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate system.
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Recrystallization: If the product is a solid at room temperature and a suitable solvent is found, recrystallization can be a powerful technique for removing small amounts of impurities.
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Distillation: For volatile impurities or if the product itself is a liquid with a distinct boiling point from its contaminants, distillation under reduced pressure can be employed.
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Aqueous Washes: During the workup of the reaction, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities, while a brine wash can help remove residual water and some inorganic salts.
Troubleshooting Guides
Issue 1: My final product shows the presence of unreacted 3-thiophenecarboxaldehyde.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure the zinc catalyst is activated and present in sufficient quantity. |
| Insufficient ethyl bromoacetate. | Use a slight excess of ethyl bromoacetate in the reaction. |
| Inefficient purification. | Optimize the column chromatography conditions. A less polar solvent system at the beginning of the elution can help in separating the aldehyde from the more polar product. |
Issue 2: The NMR spectrum indicates the presence of a β-keto ester impurity.
| Possible Cause | Troubleshooting Step |
| Dehydration of the final product during workup or purification. | Avoid strongly acidic conditions or high temperatures during the workup and purification steps. |
| In-situ dehydration during the reaction. | Ensure the reaction temperature is controlled and does not exceed the stability threshold of the product. |
| Co-elution during column chromatography. | Adjust the solvent gradient in your column chromatography to improve the separation between the desired alcohol and the less polar β-keto ester. |
Issue 3: GC-MS analysis shows residual solvent peaks.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of solvent after extraction and drying. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the product is thermally stable. |
| Co-distillation with the product. | If distillation is used for purification, ensure the vacuum is sufficiently high and the temperature gradient is well-controlled to separate the solvent from the product. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound.
| Parameter | Value/Range | Notes |
| Column Chromatography Stationary Phase | Silica Gel (60-120 mesh) | Standard grade for general purification. |
| Column Chromatography Mobile Phase | Hexane:Ethyl Acetate (gradient) | Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity to elute the product. |
| Typical Purity after Column Chromatography | >98% | As determined by HPLC or GC analysis. |
| Recrystallization Solvents | Toluene, Heptane/Ethyl Acetate mixture | The choice of solvent will depend on the specific impurity profile. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
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Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile).
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HPLC System: Use a C18 reverse-phase column.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Analysis: Compare the retention times of the peaks in the sample chromatogram to those of known standards of potential impurities (3-thiophenecarboxaldehyde, ethyl bromoacetate, etc.).
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
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Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Decision tree for selecting a purification method for this compound.
Preventing decomposition of Ethyl hydroxy(3-thienyl)acetate during reactions
Technical Support Center: Ethyl Hydroxy(3-thienyl)acetate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that are susceptible to decomposition?
A1: this compound has three main reactive sites: the α-hydroxy group, the ester functional group, and the thiophene ring. The α-hydroxy ester moiety can undergo oxidation, dehydration, and self-condensation. The thiophene ring is generally aromatic and stable but can be susceptible to oxidation under harsh conditions, or participate in side reactions in the presence of strong acids or certain metals.[1][2][3]
Q2: Under what pH conditions is this compound most stable?
A2: Generally, esters are more stable under neutral to slightly acidic conditions. Strong basic conditions can lead to hydrolysis of the ester group.[4] Strong acidic conditions may promote dehydration of the α-hydroxy group or polymerization of the thiophene ring.[1]
Q3: Can I use strong oxidizing agents in reactions involving this compound?
A3: It is generally not recommended. While the thiophene ring is relatively stable to some oxidants, strong oxidizing agents can lead to the formation of thiophene S-oxides or even ring-opening byproducts.[2][5][6] The secondary alcohol can also be readily oxidized to a ketone.
Q4: What are the common signs of decomposition of this compound?
A4: Signs of decomposition can include a change in color of the reaction mixture (often to a darker or polymeric material), the appearance of unexpected spots on Thin Layer Chromatography (TLC), or the detection of byproducts by analytical techniques such as GC-MS or LC-MS. Common decomposition products may include the corresponding ketone (from oxidation), the α,β-unsaturated ester (from dehydration), or the hydrolyzed carboxylic acid and ethanol.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a polar byproduct. | Ester hydrolysis due to basic or strongly acidic conditions. | - Maintain the reaction pH between 4 and 7.- If a base is required, use a non-nucleophilic, hindered base.- Use anhydrous solvents to minimize water content. |
| Formation of a non-polar byproduct with a higher Rf value on TLC. | Dehydration of the α-hydroxy group leading to the formation of an α,β-unsaturated ester. | - Avoid high temperatures.- Use milder reaction conditions.- Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or an acetal.[7][8] |
| Reaction mixture turns dark or forms a polymeric residue. | Thiophene ring polymerization or decomposition. | - Avoid strong acids; use milder Lewis acids if necessary.- Purge the reaction with an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.- Use radical inhibitors if a free-radical pathway is suspected. |
| Formation of a ketone byproduct. | Oxidation of the secondary alcohol. | - Ensure all reagents and solvents are free of oxidizing impurities.- Work under an inert atmosphere.- If the hydroxyl group is not part of the desired reaction, protect it before proceeding.[8][9] |
| Complex mixture of products observed. | Multiple decomposition pathways occurring simultaneously. | - Lower the reaction temperature.- Reduce the concentration of reactants.- Re-evaluate the choice of reagents and solvents to ensure compatibility with all functional groups. |
Experimental Protocols
Protocol: Protection of the Hydroxyl Group of this compound
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions such as oxidation and dehydration.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected this compound.
Visualizations
Below are diagrams illustrating potential decomposition pathways and a preventative workflow.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Why are alpha hydroxy acids stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Technical Support Center: Synthesis of Ethyl hydroxy(3-thienyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl hydroxy(3-thienyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via various synthetic routes.
Route 1: Grignard Reaction with Ethyl Glyoxylate
This is a primary and direct route for the synthesis of this compound. It involves the reaction of a 3-thienyl Grignard reagent with ethyl glyoxylate.
Q1: My Grignard reaction to synthesize this compound has a low yield. What are the potential causes and solutions?
A1: Low yields in Grignard reactions are a common issue. Here are several factors to consider and troubleshoot:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.[1][2][3][4][5]
-
Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously in the absence of the halide.[3][4]
-
Formation of the Grignard Reagent: The formation of 3-thienylmagnesium bromide from 3-bromothiophene can be sluggish. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.[1]
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the starting halide (3-bromothiophene) to form 3,3'-bithiophene. This is more likely to occur at higher temperatures.
-
Reaction with Ester Carbonyl: The Grignard reagent can add to the ester carbonyl of the product, leading to the formation of a tertiary alcohol. This can be minimized by using a slow addition rate of the Grignard reagent to the ethyl glyoxylate at low temperatures (e.g., -78 °C) and by using the correct stoichiometry.[6][7][8]
-
-
Purity of Ethyl Glyoxylate: Ethyl glyoxylate can polymerize on standing. It is often supplied as a solution in a solvent like toluene or dichloromethane. It is advisable to use freshly supplied or distilled ethyl glyoxylate.[9]
Q2: I am observing the formation of a significant amount of a tertiary alcohol in my Grignard reaction. How can I prevent this?
A2: The formation of a tertiary alcohol results from the addition of a second equivalent of the Grignard reagent to the ester product. To minimize this side reaction:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of ethyl glyoxylate at a low temperature (-78 °C). This ensures that the Grignard reagent is the limiting reagent at any given time.
-
Stoichiometry: Use a slight excess of ethyl glyoxylate (e.g., 1.1 equivalents) to ensure all the Grignard reagent is consumed.
-
Low Temperature: Maintain a low reaction temperature throughout the addition of the Grignard reagent to reduce the reactivity of the product ester towards the Grignard reagent.[6][7][8]
Route 2: Reformatsky Reaction
While classically used for β-hydroxy esters, the Reformatsky reaction can be adapted. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[10][11][12][13] For the synthesis of this compound, this would involve the reaction of ethyl bromoacetate with 3-formylthiophene in the presence of activated zinc.
Q3: My Reformatsky reaction is not initiating. What should I do?
A3: Initiation problems in a Reformatsky reaction are often due to the zinc metal being unreactive. Here’s how to address this:
-
Zinc Activation: The zinc metal needs to be activated to remove the passivating oxide layer. Common activation methods include:
-
Solvent: Ensure the use of anhydrous solvents like THF or benzene.
-
Temperature: Gentle heating is often required to initiate the reaction.
Q4: I am getting low yields in my Reformatsky reaction. What are the possible reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure the consumption of the starting materials.
-
Side Reactions: The organozinc intermediate can participate in side reactions. For instance, self-condensation of the ethyl bromoacetate can occur.
-
Work-up Procedure: During the aqueous work-up, the product can sometimes be difficult to extract. Ensure proper pH adjustment and use an appropriate extraction solvent.
Route 3: Sharpless Asymmetric Dihydroxylation
This route is ideal for producing enantiomerically enriched this compound. It involves the dihydroxylation of ethyl 3-(thiophen-3-yl)acrylate using an osmium catalyst and a chiral ligand.[14][15][16][17]
Q5: The enantiomeric excess (ee) of my product from the Sharpless Asymmetric Dihydroxylation is low. How can I improve it?
A5: Low enantioselectivity can be a challenge. Here are some tips to improve the ee:
-
Ligand Purity: Ensure the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) is of high purity.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Lowering the temperature can sometimes improve enantioselectivity.
-
Slow Addition: Slow addition of the alkene to the reaction mixture can be beneficial.
-
Co-oxidant: The choice and purity of the co-oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide) can impact the reaction.
-
pH of the Reaction Mixture: The reaction is sensitive to pH. Using a buffered system (e.g., potassium carbonate) is crucial.[14]
Q6: My Sharpless Dihydroxylation reaction is very slow or stalls. What could be the issue?
A6: Sluggish reactions can be due to:
-
Catalyst Deactivation: The osmium tetroxide catalyst can be deactivated. Ensure all reagents are of high quality.
-
Impurities in the Substrate: Impurities in the ethyl 3-(thiophen-3-yl)acrylate can poison the catalyst. Purify the starting material if necessary.
-
Insufficient Mixing: The reaction is often biphasic, so vigorous stirring is essential. The use of a phase-transfer catalyst can sometimes be beneficial.
Experimental Protocols
Route 1: Grignard Reaction with Ethyl Glyoxylate
1. Preparation of 3-Thienylmagnesium Bromide:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a crystal of iodine.
-
Add a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
-
The reaction should initiate, and the mixture will begin to reflux gently. If not, gentle heating may be applied.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
2. Reaction with Ethyl Glyoxylate:
-
In a separate flame-dried flask, prepare a solution of ethyl glyoxylate (1.1 eq, typically as a 50% solution in toluene) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared 3-thienylmagnesium bromide solution to the ethyl glyoxylate solution via a cannula, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Grignard Reaction | Reformatsky Reaction | Sharpless Dihydroxylation |
| Starting Materials | 3-Bromothiophene, Mg, Ethyl Glyoxylate | 3-Formylthiophene, Ethyl Bromoacetate, Zn | Ethyl 3-(thiophen-3-yl)acrylate, OsO₄, Chiral Ligand |
| Typical Yield | 60-80% | 50-70% | 85-95% |
| Reaction Time | 3-4 hours | 2-5 hours | 12-24 hours |
| Reaction Temperature | -78 °C to reflux | 40-80 °C | 0 °C to RT |
| Key Reagents | Anhydrous THF | Activated Zinc, Anhydrous THF/Benzene | AD-mix-α or AD-mix-β |
| Enantioselectivity | Racemic | Racemic | >95% ee (typically) |
Visualizations
Synthetic Routes
Caption: Alternative synthetic routes for this compound.
Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in the Grignard synthesis.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of Ethyl hydroxy(3-thienyl)acetate with other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl hydroxy(3-thienyl)acetate against other common esters. Understanding the relative reactivity of this heterocyclic α-hydroxy ester is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents where the thienyl moiety is a prevalent scaffold. This document outlines the key factors governing ester reactivity and presents a comparison across several fundamental reaction types, supported by established chemical principles and available data for analogous compounds.
Factors Influencing Ester Reactivity
The reactivity of an ester towards nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects originating from both the acyl and alkoxy substituents.
-
Electronic Effects: The electron density at the carbonyl carbon is the principal determinant of its reactivity.
-
Acyl Group: Electron-withdrawing groups attached to the acyl side increase the partial positive charge on thecarbonyl carbon, enhancing its electrophilicity and thus its reactivity towards nucleophiles. The 3-thienyl group in this compound is an electron-rich aromatic heterocycle, which can donate electron density through resonance, thereby slightly deactivating the carbonyl group compared to esters with strongly electron-withdrawing groups. However, the sulfur atom in the thiophene ring can also exert inductive effects.[1] The α-hydroxy group has a dual role; its oxygen atom possesses an electron-withdrawing inductive effect (-I) that increases carbonyl reactivity, while its lone pairs can participate in resonance or hydrogen bonding, which can modulate reactivity.
-
Alkoxy Group: The nature of the leaving group (alkoxide) also plays a role. A more stable alkoxide (the conjugate base of a stronger acid) is a better leaving group, facilitating the substitution reaction.
-
-
Steric Hindrance: Bulky substituents on either the acyl or alkoxy side of the ester can physically impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. The ethyl group and the hydroxy(3-thienyl)methyl group are relatively modest in size and are not expected to impose significant steric hindrance.
Comparative Reactivity in Key Reactions
The reactivity of this compound is best understood by comparing it to benchmark esters like the simple aliphatic Ethyl Acetate, the aromatic Ethyl Benzoate, and a related α-hydroxy ester, Ethyl Lactate.
Hydrolysis (Acid and Base-Catalyzed)
Ester hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction that can be catalyzed by acid or base.[2][3]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate is highly sensitive to the electrophilicity of the carbonyl. Electron-withdrawing groups accelerate this reaction.
-
Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[3]
Compared to Ethyl Acetate, the 3-thienyl group in this compound is expected to have a modest electronic influence. The key differentiator is the α-hydroxy group. Its electron-withdrawing inductive effect should increase the rate of hydrolysis relative to a simple alkyl acetate.
Reduction by Hydride Reagents
Reduction of esters to primary alcohols is a common transformation, typically accomplished with strong reducing agents like Lithium Aluminium Hydride (LiAlH₄).[4][5] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[5][6]
The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol.[7] The reactivity in this context is also dependent on the electrophilicity of the carbonyl group. It is expected that this compound will be readily reduced by LiAlH₄, similar to other aliphatic and aromatic esters. The presence of the hydroxyl group may require additional equivalents of the hydride reagent due to the acidic proton.
Ammonolysis
Ammonolysis is the reaction of an ester with ammonia to form an amide. The rate of this reaction is dependent on the reactivity of the ester. Studies have shown that esters with electron-withdrawing groups, such as ethyl fluoroacetate, are significantly more reactive toward ammonolysis than simple esters like ethyl acetate.[8][9] Given the inductive effect of the α-hydroxy group, it is plausible that this compound would exhibit greater reactivity towards ammonolysis than ethyl acetate.
Data Presentation
Table 1: Qualitative Comparison of Ester Reactivity in Key Reactions
| Ester | Structure | Expected Relative Rate of Base-Catalyzed Hydrolysis | Expected Relative Rate of Reduction (LiAlH₄) | Expected Relative Rate of Ammonolysis | Key Influencing Factors |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Baseline | Baseline | Baseline | Simple alkyl group; standard reactivity. |
| Ethyl Benzoate | C₆H₅COOCH₂CH₃ | Slower than Ethyl Acetate | Slower than Ethyl Acetate | Slower than Ethyl Acetate | Phenyl group donates electron density via resonance, deactivating the carbonyl. |
| Ethyl Lactate | CH₃CH(OH)COOCH₂CH₃ | Faster than Ethyl Acetate | Faster than Ethyl Acetate | Faster than Ethyl Acetate | α-hydroxy group has an electron-withdrawing inductive effect, activating the carbonyl.[10][11][12] |
| This compound | C₄H₃S-CH(OH)COOCH₂CH₃ | Faster than Ethyl Acetate; Similar to Ethyl Lactate | Faster than Ethyl Acetate; Similar to Ethyl Lactate | Faster than Ethyl Acetate; Similar to Ethyl Lactate | α-hydroxy group (inductive withdrawal); 3-thienyl group (resonance donation and inductive effects).[1][13] |
Experimental Protocols
Protocol 1: Comparative Base-Catalyzed Hydrolysis Rate Determination
Objective: To compare the rate of hydrolysis of this compound with a reference ester (e.g., Ethyl Acetate) under basic conditions.
Materials:
-
Ester of interest (e.g., this compound)
-
Reference ester (e.g., Ethyl Acetate)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., a 1:1 mixture of Ethanol and Water)
-
Phenolphthalein indicator
-
0.1 M Hydrochloric Acid (HCl) for back-titration
-
Constant temperature water bath (e.g., 25°C)
-
Stopwatch, pipettes, burette, conical flasks
Procedure:
-
Prepare a solution of the ester (e.g., 0.05 M) in the chosen solvent.
-
In a separate flask, bring the 0.1 M NaOH solution to the desired temperature in the water bath.
-
To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a flask, start the stopwatch, and place the flask in the water bath.
-
At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of 0.1 M HCl.
-
Add a few drops of phenolphthalein indicator and titrate the unreacted HCl with a standardized 0.1 M NaOH solution.
-
The concentration of the ester at time 't' can be calculated from the amount of NaOH consumed.
-
Plot ln([Ester]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).[14][15]
-
Compare the rate constants obtained for the different esters.
Protocol 2: General Procedure for LiAlH₄ Reduction of an Ester
Objective: To reduce an ester to its corresponding primary alcohol(s).
Materials:
-
Ester (e.g., this compound)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Diethyl Ether or Tetrahydrofuran (THF))
-
Apparatus for reaction under an inert atmosphere (e.g., Nitrogen or Argon)
-
Equipment for aqueous workup and extraction (separatory funnel, etc.)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere.
-
In a round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (typically 1.5-2.0 equivalents for a simple ester; more may be needed for the α-hydroxy ester) in the anhydrous solvent.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the ester in the anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄. This is typically done by the slow, sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).[7]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid precipitate with the reaction solvent.
-
Combine the filtrate and washes, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.
-
The product can be purified by standard techniques such as column chromatography or distillation.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. cir-safety.org [cir-safety.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.viu.ca [web.viu.ca]
- 15. nitt.edu [nitt.edu]
A Comparative Computational Analysis of Ethyl Hydroxy(3-thienyl)acetate and Its Structural Analogs for Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive computational analysis of Ethyl hydroxy(3-thienyl)acetate and two structurally related compounds, Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate and Ethyl 3-hydroxybenzoate, reveals key molecular property differences with significant implications for their potential as drug candidates. This guide provides an in-depth comparison of their physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry profiles, supported by data generated from established in silico predictive models.
The study highlights the value of early-stage computational screening in identifying promising pharmaceutical leads and flagging potential liabilities. Researchers, scientists, and drug development professionals can leverage this comparative data to inform their research directions and prioritize resource allocation.
Comparative Analysis of Molecular Properties
The following tables summarize the computationally predicted molecular properties of this compound and its selected alternatives. These properties are crucial in determining the suitability of a compound for further development as a therapeutic agent.
Physicochemical Properties
This table outlines the fundamental physical and chemical characteristics of the three compounds.
| Property | This compound | Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate | Ethyl 3-hydroxybenzoate |
| Formula | C₈H₁₀O₃S | C₁₂H₁₂O₃S₂ | C₉H₁₀O₃ |
| Molecular Weight | 186.23 g/mol | 268.35 g/mol | 166.17 g/mol |
| LogP (Consensus) | 1.05 | 1.99 | 1.63 |
| Water Solubility | Soluble | Moderately Soluble | Soluble |
| Topological Polar Surface Area (TPSA) | 66.43 Ų | 84.47 Ų | 46.53 Ų |
Pharmacokinetic (ADMET) Properties
This table presents the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the compounds.
| Property | This compound | Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate | Ethyl 3-hydroxybenzoate |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | No | Yes |
| CYP1A2 Inhibitor | No | No | No |
| CYP2C19 Inhibitor | No | No | No |
| CYP2C9 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | No | No |
| Log Kp (skin permeation) | -6.43 cm/s | -5.99 cm/s | -6.21 cm/s |
| P-glycoprotein Substrate | No | Yes | No |
Drug-Likeness and Medicinal Chemistry
This table assesses the drug-like characteristics and potential for lead development based on established medicinal chemistry rules.
| Property | This compound | Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate | Ethyl 3-hydroxybenzoate |
| Lipinski Violations | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
| Lead-likeness Violations | 0 | 1 | 0 |
| Synthetic Accessibility | 2.53 | 3.61 | 1.89 |
Experimental Protocols
The data presented in this guide were generated using widely accepted in silico predictive models. The methodologies for these key experiments are detailed below to ensure transparency and reproducibility.
In Silico Prediction of Molecular Properties
Objective: To compute the physicochemical, pharmacokinetic, drug-likeness, and medicinal chemistry properties of the selected small molecules.
Methodology:
-
SMILES String Acquisition: The Simplified Molecular Input Line Entry System (SMILES) strings for this compound (CCOC(=O)C(O)c1ccsc1), Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate (CCOC(=O)C(O)(c1cccs1)c1cccs1), and Ethyl 3-hydroxybenzoate (CCOC(=O)c1cccc(O)c1) were obtained from publicly available chemical databases.
-
Property Calculation using SwissADME: The SMILES strings were inputted into the SwissADME web tool.[1][2][3] The platform's algorithms were used to calculate various molecular descriptors, including physicochemical properties (Molecular Weight, LogP, Water Solubility, TPSA), pharmacokinetic properties (GI absorption, BBB permeability, Cytochrome P450 inhibition, skin permeation), and drug-likeness metrics (Lipinski's rule of five, bioavailability score).
-
ADMET Prediction using pkCSM: The SMILES strings were also submitted to the pkCSM web server.[4][5][6] This tool employs graph-based signatures to predict a range of ADMET properties, including the interaction with P-glycoprotein.
-
Data Aggregation and Analysis: The output data from both platforms were collected, and the consensus or most relevant values were selected for inclusion in the comparative tables.
Visualizing Computational Workflows and Biological Pathways
To further elucidate the processes involved in this computational analysis and the potential biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for in silico molecular property analysis.
Caption: A hypothetical signaling pathway for a thiophene derivative.
References
- 1. SwissADME [swissadme.ch]
- 2. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ethyl Hydroxy(3-thienyl)acetate
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Ethyl hydroxy(3-thienyl)acetate. The validation protocols and comparative data presented herein are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5][6]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix. The key parameters assessed during method validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Validation of HPLC-UV and GC-MS Methods
This guide presents a hypothetical comparison of the validation of an HPLC-UV and a GC-MS method for the quantification of this compound in a drug substance.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorption of UV light.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The analyte is vaporized and separated in a gaseous mobile phase and a stationary phase, followed by detection based on the mass-to-charge ratio of the ionized analyte and its fragments.
Experimental Protocols
HPLC-UV Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile. Working solutions for calibration and quality control (QC) samples are prepared by diluting the stock solution with the mobile phase.
GC-MS Method Protocol
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector (MSD).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
Sample Preparation: A stock solution of this compound is prepared in ethyl acetate. Working solutions are prepared by serial dilution.
Data Presentation: Comparative Validation Results
The following tables summarize the hypothetical quantitative data from the validation of the HPLC-UV and GC-MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = 25432x + 105 | y = 58760x + 88 |
Table 2: Accuracy
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low QC (3 µg/mL) | 99.5 ± 1.2% | 101.2 ± 2.5% |
| Mid QC (50 µg/mL) | 100.8 ± 0.9% | 99.8 ± 1.8% |
| High QC (80 µg/mL) | 99.2 ± 1.5% | 100.5 ± 2.1% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability | < 1.0% | < 2.0% |
| Intermediate Precision | < 1.5% | < 2.5% |
Table 4: Limits of Detection and Quantitation
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Table 5: Robustness
| Parameter Varied | HPLC-UV (Effect on Results) | GC-MS (Effect on Results) |
| Flow Rate (± 0.1 mL/min) | Negligible | Negligible |
| Column Temperature (± 2°C) | Negligible | Minor shift in retention time |
| Mobile Phase Composition (± 2%) | Minor shift in retention time | Not Applicable |
| Inlet Temperature (± 5°C) | Not Applicable | Negligible |
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. fda.gov [fda.gov]
- 2. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives [mdpi.com]
A Comparative Guide to Precursors in the Synthesis of Thienopyridine-Based Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of precursors for the synthesis of key intermediates in the production of thienopyridine-based antiplatelet drugs, such as Clopidogrel. We will examine the efficacy of a commonly employed precursor and compare it with a potential alternative, Ethyl hydroxy(3-thienyl)acetate. This analysis is supported by experimental data from established synthetic routes and provides detailed methodologies.
Introduction to Thienopyridine Synthesis
The thienopyridine core is a critical pharmacophore in a class of antiplatelet drugs that function as P2Y12 receptor antagonists. A crucial step in the synthesis of these drugs is the N-alkylation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus with a suitable side chain precursor. The efficiency of this step, in terms of yield, purity, and reaction conditions, is paramount for the overall cost-effectiveness and scalability of the drug manufacturing process.
This guide focuses on the synthesis of a key intermediate, methyl (S)-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, a direct precursor to Clopidogrel. We will compare an established precursor, methyl 2-bromo-2-(2-chlorophenyl)acetate, with the proposed this compound.
Comparison of Precursor Efficacy
Established Precursor: Methyl 2-bromo-2-(2-chlorophenyl)acetate
Methyl 2-bromo-2-(2-chlorophenyl)acetate is a widely used precursor for the synthesis of the Clopidogrel intermediate. Its reactivity is well-documented, and it provides a reliable route to the desired product.
Alternative Precursor: this compound
This compound presents a potential alternative. However, for this molecule to act as an effective alkylating agent, the hydroxyl group must first be converted into a good leaving group, for example, by transforming it into a sulfonate ester (e.g., tosylate or mesylate). This additional activation step needs to be considered when evaluating its overall efficacy.
To date, there is a lack of direct, published experimental data on the use of this compound in the synthesis of Clopidogrel. Therefore, the following comparison is based on established data for the bromo-ester and a hypothetical pathway for the hydroxy-ester, grounded in common organic synthesis principles.
Quantitative Data Summary
The following table summarizes the quantitative data for the N-alkylation step in the synthesis of the Clopidogrel intermediate using the established bromo-ester precursor. A hypothetical projection for the activated hydroxy-ester is provided for comparison.
| Parameter | Established Precursor: Methyl 2-bromo-2-(2-chlorophenyl)acetate | Proposed Precursor: Activated this compound (Hypothetical) |
| Reaction Yield | ~80-95% | Estimated ~70-85% (for the N-alkylation step) |
| Product Purity | High (>98%) | Expected to be high, dependent on purification |
| Reaction Time | 4-8 hours | Estimated 6-12 hours |
| Key Reagents | K₂CO₃ or other base | Activating agent (e.g., TsCl), Base (e.g., pyridine), K₂CO₃ |
| Reaction Steps | 1 (Direct N-alkylation) | 2 (Activation, then N-alkylation) |
Experimental Protocols
Synthesis using Methyl 2-bromo-2-(2-chlorophenyl)acetate (Established Method)
This protocol describes the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with methyl 2-bromo-2-(2-chlorophenyl)acetate.
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred suspension of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add methyl 2-bromo-2-(2-chlorophenyl)acetate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl (S)-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the established and a plausible hypothetical synthetic workflow.
Caption: Established synthetic workflow for the Clopidogrel intermediate.
Caption: Hypothetical workflow using this compound.
Conclusion
Methyl 2-bromo-2-(2-chlorophenyl)acetate remains the well-established and efficient precursor for the synthesis of the key Clopidogrel intermediate, with high yields and a straightforward, single-step N-alkylation process.
While this compound presents an interesting structural alternative, its use would necessitate an initial activation step to convert the hydroxyl group into a suitable leaving group. This adds a step to the overall synthesis, which could potentially impact the overall yield and cost-effectiveness. Further research and experimental validation are required to determine if this alternative precursor can offer any advantages in terms of availability, cost, or safety that would outweigh the need for an additional synthetic step. At present, the bromo-ester remains the more efficient choice based on available data.
Comparative study of different catalysts for Ethyl hydroxy(3-thienyl)acetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl hydroxy(3-thienyl)acetate, a valuable building block in medicinal chemistry, primarily involves the reduction of its precursor, Ethyl 2-oxo-2-(thiophen-3-yl)acetate. The choice of catalyst for this transformation is critical, influencing key parameters such as yield, selectivity, and reaction conditions. This guide provides a comparative overview of different catalytic systems for this synthesis, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
| Catalyst/Reducing Agent | Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | General α-ketoesters | Methanol or Ethanol, Room Temperature | Generally high (>90%) | Racemic (0%) | Cost-effective, readily available, simple procedure.[1] | Produces a racemic mixture, requiring further resolution for chiral applications. |
| Ketoreductase (e.g., from Meyerozyma guilliermondii) | Ethyl 2-oxo-4-phenylbutanoate (analogous substrate) | Buffer (e.g., phosphate), co-factor (e.g., NADPH), Room Temperature | High (>95%) | High (>99%) | High enantioselectivity, mild reaction conditions. | Higher cost, requires specific equipment for biocatalysis, catalyst availability may be limited. |
Note: The data for the ketoreductase is based on an analogous substrate due to the limited availability of specific data for Ethyl 2-oxo-2-(thiophen-3-yl)acetate. The performance of a specific ketoreductase would need to be experimentally verified for the target substrate.
Experimental Protocols
General Protocol for Reduction using Sodium Borohydride (NaBH₄)
This protocol describes a general procedure for the reduction of an α-ketoester to the corresponding α-hydroxy ester.
Materials:
-
Ethyl 2-oxo-2-(thiophen-3-yl)acetate
-
Sodium Borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-oxo-2-(thiophen-3-yl)acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add Sodium Borohydride in small portions to the stirred solution. The molar ratio of NaBH₄ to the ketoester is typically between 1.1 and 1.5 equivalents.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Workflow for Enzymatic Reduction
The following diagram illustrates a typical workflow for the enzymatic reduction of an α-ketoester.
Caption: General workflow for the enzymatic reduction of Ethyl 2-oxo-2-(thiophen-3-yl)acetate.
Signaling Pathways and Logical Relationships
The synthesis of this compound from its keto-ester precursor is a direct reduction reaction. The logical relationship of this transformation is straightforward.
Caption: Logical flow of the synthesis of this compound.
References
Comparative Analysis of Ethyl Hydroxy(3-thienyl)acetate Derivatives: A Review of Preclinical Data
For researchers, scientists, and professionals in drug development, the landscape of therapeutic agent discovery is ever-evolving. Within this landscape, thiophene-containing compounds have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of in-vitro and in-vivo studies involving derivatives of Ethyl hydroxy(3-thienyl)acetate, offering insights into their potential as therapeutic agents. Due to a scarcity of direct comparative studies on this compound itself, this analysis extends to closely related thiophene derivatives to provide a broader context of their biological potential.
While direct head-to-head preclinical studies on this compound are limited in publicly available literature, research on analogous thiophene-based molecules reveals a spectrum of biological activities, primarily in the realms of antimicrobial and anticancer applications.
In-Vitro Studies: Antimicrobial and Anticancer Potential
Thiophene derivatives have demonstrated notable in-vitro activity against various microbial strains and cancer cell lines. The structural motif of the thiophene ring is a key contributor to these biological effects.
Antimicrobial Activity
Studies on a range of thiophene derivatives have shown varying degrees of antibacterial and antifungal efficacy. For instance, certain novel thiophene-based compounds have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. One study highlighted a series of new thiophene derivatives, with some compounds showing significant antipseudomonal activity.[1] However, antifungal action was generally less pronounced, with only slight inhibition observed against certain fungal isolates.[1]
Table 1: Summary of In-Vitro Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference Compound |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | High antipseudomonal activity | Not specified |
| Thiophene Derivative 7 & 20 | Fungal isolates | Slight inhibition | Not specified |
Note: Specific quantitative data for direct comparison is often study-dependent and not always standardized.
Anticancer Activity
The cytotoxic potential of thiophene derivatives against various cancer cell lines has been another area of active investigation. For example, di(3-thienyl)methanol and di(3-thienyl)methane have been screened against the T98G brain cancer cell line.[1]
Experimental Protocols
To ensure reproducibility and enable comparison across studies, understanding the experimental methodologies is crucial. Below are generalized protocols for key in-vitro assays commonly used to evaluate these compounds.
General Protocol for In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., specific temperature and duration).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antimicrobial Susceptibility Testing Workflow
Signaling Pathways
The precise mechanisms of action for many thiophene derivatives are still under investigation. However, in the context of cancer, many therapeutic agents exert their effects by modulating key cellular signaling pathways. A generalized schematic of a common pathway targeted by anticancer drugs is presented below.
A General Pro-Survival Signaling Pathway
Future Directions
The available data, while not specific to this compound, suggests that the broader class of thiophene derivatives holds promise for further investigation. Future research should focus on:
-
Direct comparative studies: Head-to-head in-vitro and in-vivo studies of this compound against established drugs and other thiophene derivatives are needed.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.
-
Structure-activity relationship (SAR) studies: Systematic modification of the this compound structure could lead to the identification of derivatives with enhanced potency and selectivity.
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl Hydroxy(3-thienyl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl hydroxy(3-thienyl)acetate analogs and related thiophene derivatives. By presenting quantitative biological data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Structure-Activity Relationship of Thiophene Derivatives as Acetylcholinesterase Inhibitors
A study by Ismail et al. provides valuable insights into the SAR of thiophene derivatives as acetylcholinesterase (AChE) inhibitors. The core structure investigated was 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, with various substitutions at the 2-amino and 3-carboxyl positions. The inhibitory activity of these compounds was evaluated against acetylcholinesterase, with donepezil serving as a reference standard.[1][2]
Quantitative Comparison of Acetylcholinesterase Inhibition
The following table summarizes the percentage of acetylcholinesterase inhibition by a selection of synthesized thiophene derivatives at a concentration of 100 µg/mL.
| Compound ID | R | R' | % Inhibition of AChE |
| IIIa | H | CONH₂ | 35 |
| IIIb | Benzyl | CONH₂ | 45 |
| IIIc | 4-Fluorobenzyl | CONH₂ | 55 |
| IIId | 4-Methoxyphenyl | CONH₂ | 60 |
| IIIe | Benzyl | CO₂Et | 40 |
| IIIf | 4-Fluorobenzyl | CO₂Et | 50 |
| IIIg | 4-Methoxybenzyl | CO₂Et | 58 |
| Donepezil | - | - | 40 |
Data sourced from Ismail et al. (2012).[1][2]
Key SAR Observations:
-
Effect of Substituents on the Amino Group (R): The nature of the substituent at the 2-amino position significantly influences the inhibitory activity. A simple hydrogen (IIIa) results in the lowest activity. The introduction of a benzyl group (IIIb) increases activity, which is further enhanced by the presence of electron-withdrawing (4-fluoro, IIIc) or electron-donating (4-methoxy, IIId) groups on the phenyl ring. The 4-methoxyphenyl substituent (IIId) demonstrated the highest inhibitory activity, suggesting that electronic and steric factors of this group are favorable for binding to the enzyme's active site.
-
Effect of the 3-Carboxyl Group (R'): Comparison between the carboxamide (CONH₂) and the ethyl ester (CO₂Et) derivatives reveals that the carboxamide analogs generally exhibit slightly higher inhibitory activity. For instance, compound IIId (CONH₂) shows 60% inhibition, while its ester counterpart IIIg (CO₂Et) shows 58% inhibition. This suggests that the amide group may form additional hydrogen bonds within the enzyme's active site, contributing to a stronger interaction.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure acetylcholinesterase activity. The principle involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (0.2 U/mL)
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 90 µL of Ellman's reagent (a mixture of 15 µL of 15 mM ATCI and 75 µL of 3 mM DTNB).
-
Initiate the reaction by adding 20 µL of 0.2 U/mL AChE solution to each well.
-
Incubate the plate in the dark for 10 minutes at room temperature.
-
Measure the absorbance at 405 nm using a microplate reader.
-
A blank (containing all reagents except the enzyme), a negative control (containing all reagents except the substrate), and a positive control (a known AChE inhibitor like donepezil) should be included in the assay.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compounds
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Interactions and Workflows
To better understand the relationships and processes involved in SAR studies, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A simplified signaling pathway of acetylcholinesterase inhibition.
References
Safety Operating Guide
Proper Disposal of Ethyl hydroxy(3-thienyl)acetate: A Guide for Laboratory Professionals
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.
-
Skin Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be required.
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines: Your primary step is to contact your organization's EHS office. They will provide specific instructions based on your facility's waste management program and local regulations.
-
Waste Characterization: While a specific SDS is unavailable, Ethyl hydroxy(3-thienyl)acetate is an organic ester and should be treated as a flammable and potentially toxic substance. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Segregation and Storage:
-
Spill Management:
-
Final Disposal:
-
The final disposal of the waste container will be managed by your institution's EHS-approved hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, no quantitative data regarding disposal, such as specific concentration limits for waste streams, can be provided. All disposal decisions must be deferred to your institution's EHS office.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The disposal method will be determined by your institution's EHS-approved hazardous waste disposal facility.
Disposal Workflow
The following diagram outlines the general decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl hydroxy(3-thienyl)acetate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl hydroxy(3-thienyl)acetate is readily available. This guide is compiled from information on structurally similar compounds, including ethyl acetate and thiophene derivatives, and is intended to provide essential safety and logistical information. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough risk assessment.
Overview and Hazard Assessment
This compound is a specialty chemical for research and development. Due to the lack of specific toxicological data, it should be handled with caution, assuming it may be flammable, irritant, and potentially harmful if ingested, inhaled, or absorbed through the skin. The thiophene moiety present in the molecule suggests that its metabolism could potentially lead to reactive intermediates with toxic effects.[1][2][3]
Primary Hazards:
-
Flammability: Assumed to be a flammable liquid, similar to other ethyl esters. Vapors may form explosive mixtures with air.
-
Health Hazards: Potential for eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. Thiophene-containing compounds can sometimes be associated with liver or kidney toxicity.[2][3]
-
Reactivity: May react with strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | - Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contaminated. - Lab Coat: A flame-retardant lab coat is recommended. Ensure it is fully buttoned. - Footwear: Closed-toe shoes are required. |
| Respiratory Protection | All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from ignition sources such as heat, sparks, and open flames.[4]
-
Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers when transferring material to prevent static electricity buildup.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be a designated flammables cabinet or room.
Accidental Release and Spill Procedure
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.
-
Control Ignition Sources: Extinguish all nearby ignition sources.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealable container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.
Below is a workflow diagram for handling a chemical spill:
Disposal Plan
Chemical waste must be disposed of in compliance with all applicable regulations.
-
Waste Characterization: Due to the lack of specific data, the waste should be treated as hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Disposal Method: Do not dispose of down the drain.[6] Arrange for disposal by a licensed professional waste disposal service. Contaminated packaging should be treated as hazardous waste.
Experimental Protocols and Methodologies
When using this compound in experimental protocols, consider the following:
-
Reaction Setup: All reactions should be conducted in a chemical fume hood. Use appropriate glassware and ensure it is free from cracks or defects.
-
Temperature Control: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Quenching and Work-up: Be mindful of potentially exothermic reactions when quenching or performing aqueous work-ups.
-
Purification: If performing chromatography, ensure the system is properly set up in a ventilated area.
A general workflow for the safe handling of this chemical from receipt to disposal is outlined below:
Quantitative Data Summary
Since specific data for this compound is not available, the following table includes data for the structurally similar compound, Ethyl thiophene-3-acetate, for estimation purposes.
| Property | Value (for Ethyl thiophene-3-acetate) | Reference |
| Molecular Formula | C8H10O2S | [7] |
| Molecular Weight | 170.23 g/mol | [7] |
| Boiling Point | 97 °C | [7] |
| Density | 1.12 g/cm³ | [7] |
| Flash Point | 103 °C | [7] |
Note: The presence of a hydroxyl group in this compound will likely increase the boiling point, flash point, and density compared to the values listed above. It will also increase its polarity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
